4-Fluoro-2,1,3-benzoxadiazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-fluoro-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZQJBBZKDVVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404812 | |
| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-55-1 | |
| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,1,3-benzoxadiazole, also known as 4-fluorobenzofurazan, is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with the electron-withdrawing oxadiazole ring and the presence of a fluorine atom, make it a valuable scaffold for the development of fluorescent probes, pharmacologically active agents, and functional organic materials. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in drug discovery and as a fluorescent labeling agent.
Core Chemical and Physical Properties
This compound is a light yellow to brown clear liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃FN₂O | [2] |
| Molecular Weight | 138.10 g/mol | [2] |
| CAS Number | 29270-55-1 | [2] |
| Appearance | Light yellow to Brown clear liquid | [1] |
| Boiling Point | 83 °C at 12 mmHg | |
| Refractive Index | 1.5250 to 1.5290 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Methanol. | [3] |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound would be characterized by signals in the aromatic region, with the fluorine atom inducing characteristic splitting patterns.
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, likely between 7.0 and 8.0 ppm. The protons will exhibit coupling to each other and to the ¹⁹F nucleus, resulting in complex splitting patterns (doublets of doublets, or triplets of doublets).
-
¹³C NMR: The carbon spectrum will display six signals for the six carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the oxadiazole ring and the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic and oxadiazole ring) |
| ~1250-1100 | C-F stretching |
| ~1050-950 | N-O stretching |
UV-Vis Spectroscopy
Benzoxadiazole derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to show absorption maxima in the ultraviolet region, likely with a λmax around 300-350 nm, corresponding to π-π* transitions within the aromatic system.[4][5]
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of the 2,1,3-benzoxadiazole core involves the cyclization of an ortho-substituted nitrobenzene. A plausible synthetic route to this compound would start from 3-fluoro-2-nitroaniline. The synthesis of the parent 2,1,3-benzoxadiazole from 2-nitroaniline (B44862) proceeds via an N-oxide intermediate, which is subsequently deoxygenated.[4]
A generalized workflow for the synthesis of benzoxadiazoles is depicted below:
Figure 1: General synthetic workflow for 2,1,3-benzoxadiazole derivatives.
Reactivity: Nucleophilic Aromatic Substitution
The this compound scaffold is highly susceptible to nucleophilic aromatic substitution (SNAAr) at the fluorine-bearing carbon. The electron-withdrawing nature of the fused oxadiazole ring activates the aromatic ring towards attack by nucleophiles. This reactivity is the basis for its use as a derivatizing agent for amines and thiols. The fluorine atom acts as a good leaving group, and its displacement by a nucleophile leads to the formation of a new covalent bond. This reaction is often accompanied by a change in the photophysical properties of the molecule, forming the basis of its application as a fluorescent probe.
The reaction with a generic nucleophile is illustrated below:
Figure 2: Reaction of this compound with a nucleophile.
Applications in Drug Discovery and as a Fluorescent Probe
While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are extensively used as fluorogenic labeling reagents.[6][7] This application is critical in drug discovery and biomedical research for the quantification and visualization of biomolecules.
Mechanism as a Fluorescent Labeling Agent
The utility of 4-fluoro-substituted benzoxadiazoles as fluorescent probes stems from their reaction with nucleophilic functional groups present in biomolecules, such as the primary and secondary amines of amino acids and the thiol groups of cysteine residues. The parent compound is typically non-fluorescent or weakly fluorescent. Upon reaction and substitution of the fluorine atom, the resulting derivative exhibits strong fluorescence, allowing for sensitive detection.
The general workflow for using this compound as a derivatizing agent for HPLC analysis is as follows:
Figure 3: Use of this compound in HPLC analysis.
This derivatization strategy is widely employed for the sensitive quantification of amino acids, peptides, and proteins in complex biological matrices.
Conclusion
This compound is a key heterocyclic compound with a rich chemical profile that makes it highly valuable in various scientific disciplines. Its susceptibility to nucleophilic aromatic substitution is the cornerstone of its application as a pre-column derivatizing agent for the sensitive fluorescent detection of biomolecules. While its direct interaction with specific biological signaling pathways remains an area for further investigation, the utility of its derivatives as tools to study these pathways is well-established. Future research into the pharmacological properties of novel derivatives of this compound may uncover direct biological activities, further expanding its role in drug discovery and development.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2,1,3-benzoxadiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, key characterization data, and experimental workflows relevant to its preparation and analysis.
Introduction
This compound, also known as 4-fluorobenzofurazan, is a heterocyclic aromatic compound. The introduction of a fluorine atom to the benzoxadiazole core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for drug discovery. Its derivatives, notably 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are widely utilized as fluorescent labeling agents for amines and thiols. This guide focuses on the synthesis and characterization of the parent compound, this compound.
Synthesis of this compound
A common and effective method for the synthesis of benzoxadiazoles involves the cyclization of an ortho-substituted nitroaniline, followed by deoxygenation of the resulting N-oxide. While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established methodologies for analogous compounds. This proposed two-step synthesis starts from 3-fluoro-2-nitroaniline (B1304211).
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of this compound-1-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-nitroaniline in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Reagent Addition: While stirring vigorously, add an aqueous solution of sodium hypochlorite (B82951) (bleach) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite, to destroy any excess hypochlorite. Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified this compound-1-oxide in a suitable solvent like toluene (B28343) or ethanol in a round-bottom flask.
-
Reagent Addition: Add a deoxygenating agent, such as triphenylphosphine, to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques.
Caption: Experimental workflow for the characterization of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃FN₂O |
| Molecular Weight | 138.10 g/mol |
| CAS Number | 29270-55-1[1] |
| Appearance | Light yellow to brown clear liquid |
| Boiling Point | 83 °C at 12 mmHg |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not explicitly available in searched literature. Predicted shifts would show complex splitting patterns in the aromatic region. |
| ¹³C NMR | Reference data available on PubChem.[1] |
| ¹⁹F NMR | Reference data available on PubChem.[1] |
| Mass Spec (MS) | Expected M+ peak at m/z = 138.02. |
| Infrared (IR) | Characteristic peaks expected for C-F, C=N, N-O, and aromatic C-H stretching and bending vibrations. |
| UV-Vis | Data not explicitly available. Benzoxadiazoles typically exhibit absorption maxima in the UV region. |
Applications in Drug Development
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity. While the direct application of this compound in drug development is not yet extensively reported, its structural motif is of significant interest. The well-documented use of its nitro-derivative, NBD-F, as a fluorescent probe highlights the utility of the benzoxadiazole core in biological applications. The this compound scaffold can serve as a valuable starting point for the synthesis of novel bioactive molecules, where the fluorine atom can be leveraged to fine-tune the pharmacological properties of potential drug candidates.
Conclusion
This technical guide has outlined a plausible and efficient synthetic route for this compound and provided a framework for its comprehensive characterization. The presented data and experimental workflows are intended to support researchers and scientists in the fields of synthetic chemistry, medicinal chemistry, and drug development in their efforts to synthesize and evaluate this and related fluorinated heterocyclic compounds. The unique properties conferred by the fluorine atom make this compound a promising building block for the development of novel therapeutics and functional materials.
References
Unveiling the Photophysical Landscape of 4-Fluoro-2,1,3-Benzoxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent scaffold in the design of fluorescent probes and photoluminescent materials. Its electron-deficient nature and versatile substitution chemistry allow for the fine-tuning of its photophysical properties. The introduction of a fluorine atom at the 4-position is of particular interest due to fluorine's unique electronic properties, which can significantly influence the absorption, emission, and environmental sensitivity of the resulting fluorophores. This technical guide provides an in-depth exploration of the photophysical properties of 4-fluoro-2,1,3-benzoxadiazole derivatives and related compounds, offering a valuable resource for researchers in chemistry, biology, and materials science.
Core Photophysical Properties of Benzoxadiazole Derivatives
While specific data for a wide range of this compound derivatives is limited in publicly available literature, the general photophysical characteristics can be understood by examining closely related benzoxadiazole compounds. The following table summarizes key photophysical parameters for several 2,1,3-benzoxadiazole derivatives, providing a comparative overview. These compounds typically exhibit absorption in the visible region and display solvent-dependent fluorescence, a hallmark of intramolecular charge transfer (ICT) character.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Stokes Shift (cm-1) | Reference |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9a) | CHCl3 | 419 | ~3.4 x 104 | 494 | 0.54 | 3.28, 2.23 | 3738 | [4] |
| 4,7-Bis((4-(2-octyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9b) | CHCl3 | 419 | ~3.4 x 104 | 498 | 0.51 | 3.61, 2.28 | 3786 | [4] |
| 4,7-Bis((4-(2-decyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9c) | CHCl3 | 419 | ~3.4 x 104 | 495 | 0.53 | 3.85, 2.31 | 3748 | [4] |
| 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][2][3]oxadiazole (9d) | CHCl3 | 419 | ~3.4 x 104 | 498 | 0.52 | 3.95, 2.32 | 3786 | [4] |
| N-(furan-2-ylmethyl)-7-nitrobenzo[c][1][2][3]oxadiazol-4-amine | DCM | 430-480 | - | - | - | - | - | [5] |
| 2,2,6,6-tetramethyl-4-(7-nitrobenzo[c][1][2][3]oxadiazol-4-ylamino)piperidin-1-yl | DCM | 430-480 | - | - | - | - | - | [5] |
Note: The lifetimes for compounds 9a-d were best fitted with a bi-exponential function, indicating the presence of multiple excited state species, potentially due to monomeric and aggregated forms in solution.[4]
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
Synthesis of 2,1,3-Benzoxadiazole Precursors
A common route to substituted benzoxadiazoles involves the cyclization of a corresponding nitroaniline derivative.
1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
-
A mixture of 2-nitroaniline, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), diethyl ether, and a potassium hydroxide (B78521) solution is prepared in a flask.[4]
-
To this mixture, a sodium hypochlorite (B82951) solution is added dropwise.[4]
-
The reaction is stirred at room temperature for several hours.[4]
-
The organic layer is then separated, and the aqueous layer is extracted with dichloromethane.[4]
-
The combined organic layers are evaporated under reduced pressure to yield the N-oxide product.[4]
2. Reduction to 2,1,3-Benzoxadiazole:
-
The synthesized 2,1,3-benzoxadiazole-1-oxide is dissolved in toluene (B28343) along with triphenylphosphine.[4]
-
The mixture is refluxed for a few hours.[4]
-
After cooling and filtration, the solvent is evaporated.[4]
-
The crude product is purified by chromatography on silica (B1680970) gel to afford the 2,1,3-benzoxadiazole.[4]
Photophysical Measurements
1. UV-Vis Absorption and Fluorescence Spectroscopy:
-
Absorption spectra are recorded on a UV-Vis spectrophotometer.
-
Fluorescence emission and excitation spectra are acquired using a spectrofluorophotometer.[2]
-
Solutions of the compounds are typically prepared in spectroscopic grade solvents at a concentration of approximately 1.0 × 10-5 mol L-1.[4]
2. Fluorescence Quantum Yield (ΦF) Determination:
-
The fluorescence quantum yield is determined using the optically dilute method, with a well-characterized standard. Quinine sulfate (B86663) in 0.5 mol L-1 H2SO4 (ΦF = 0.55) is a commonly used standard.[2][4]
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'ref' denote the sample and reference, respectively.
-
3. Fluorescence Lifetime (τ) Measurement:
-
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).
-
The fluorescence decay is measured at the maximum emission wavelength after excitation with a pulsed laser source.[4]
-
The decay curves are fitted to a single or multi-exponential function to determine the lifetime(s). For some benzoxadiazole derivatives, a bi-exponential decay is observed, suggesting multiple emitting species.[4]
Visualizing the Processes
To better understand the experimental and fundamental processes involved in the study of these fluorophores, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and photophysical characterization of benzoxadiazole derivatives.
Caption: Jablonski diagram illustrating the key photophysical processes in a fluorescent molecule.
Conclusion and Future Directions
The 2,1,3-benzoxadiazole scaffold remains a versatile platform for the development of novel fluorophores. While comprehensive data on simple 4-fluoro derivatives are not yet widely available, the study of related substituted benzoxadiazoles provides a strong foundation for understanding their potential photophysical properties. The introduction of a 4-fluoro substituent is expected to modulate the electron-accepting nature of the benzoxadiazole core, thereby influencing the intramolecular charge transfer characteristics and, consequently, the absorption and emission profiles.
Future research should focus on the systematic synthesis and detailed photophysical characterization of a series of this compound derivatives with varying substituents at other positions. Such studies will not only expand the library of available fluorophores but also provide deeper insights into the structure-property relationships governing the photophysics of this important class of compounds. This knowledge will be instrumental in the rational design of advanced fluorescent probes for applications in chemical sensing, biological imaging, and materials science.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-Fluoro-2,1,3-benzoxadiazole: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2,1,3-benzoxadiazole, also known as 4-fluorobenzofurazan, is a heterocyclic compound that serves as a core structure in various chemical probes and reagents. Its utility in biomedical and pharmaceutical research is intrinsically linked to its physicochemical properties, primarily its solubility in various media and its stability under different experimental and storage conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its derivatives. It includes a summary of qualitative solubility in common organic solvents, and detailed experimental protocols for researchers to quantitatively assess its solubility and stability against thermal, pH-mediated, and photolytic degradation. Furthermore, this guide presents a key experimental workflow for its application as a derivatizing agent for primary and secondary amines, a common use for its nitro-analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Chemical Identity
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | 4-Fluorobenzofurazan |
| CAS Number | 29270-55-1[1] |
| Molecular Formula | C₆H₃FN₂O[1] |
| Molecular Weight | 138.10 g/mol [2] |
| Appearance | Light yellow to brown clear liquid |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility in several common laboratory solvents has been reported. For drug discovery and development, understanding a compound's solubility is critical for formulation, assay development, and predicting bioavailability.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
This data is based on product information from chemical suppliers.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, researchers can employ established methods such as the shake-flask method. This protocol provides a reliable means to determine the thermodynamic solubility of this compound in a solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, visually inspect the vial to ensure that excess solid is still present, confirming saturation.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Stability Studies
The stability of this compound is a critical parameter for its storage, handling, and application in experimental settings. Degradation can be influenced by factors such as temperature, pH, and light.
Storage and Thermal Stability
This compound is reported to be stable for at least two years when stored at -20°C, protected from light and moisture. Short-term storage at room temperature is also possible[3]. The thermal stability of the related 2,1,3-benzoxadiazole core is generally high, with derivatives showing degradation only at temperatures around 300°C.
Experimental Protocol for pH-Dependent Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.
Objective: To determine the degradation rate of this compound at various pH levels over time.
Materials:
-
This compound
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9)
-
Incubator or water bath with temperature control
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of the compound versus time for each pH value and determine the degradation kinetics.
Experimental Protocol for Photostability Evaluation
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound (as a solid and in solution)
-
Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Transparent and opaque (control) sample containers.
-
HPLC system.
Procedure:
-
Prepare samples of this compound in both solid form and in a relevant solvent.
-
Place the samples in transparent containers. Prepare parallel control samples in containers wrapped in aluminum foil to protect them from light.
-
Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.
Application as a Derivatizing Agent
While this compound itself is a fluorescent molecule, its nitro-analogue, NBD-F, is widely used as a fluorogenic labeling reagent for primary and secondary amines, such as amino acids, for sensitive detection in HPLC and capillary electrophoresis. The reaction mechanism is applicable to this compound as well.
Reaction Mechanism and Experimental Workflow
The reaction involves a nucleophilic aromatic substitution where the amine attacks the electron-deficient aromatic ring, displacing the fluoride (B91410) ion. This reaction is typically carried out under mild basic conditions.
Caption: Workflow for the derivatization of amines with this compound.
Detailed Protocol for Amine Derivatization
Objective: To derivatize primary or secondary amines with this compound for HPLC analysis.
Materials:
-
Sample containing the amine of interest.
-
This compound.
-
Acetonitrile.
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 8.5).
-
Hydrochloric acid (e.g., 0.1 M).
-
Heating block or water bath.
-
HPLC system with a fluorescence detector.
Procedure:
-
Prepare a solution of this compound in acetonitrile (e.g., 10 mM).
-
In a microcentrifuge tube, mix the amine-containing sample with the borate buffer.
-
Add an aliquot of the this compound solution to the tube.
-
Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5-10 minutes).
-
Cool the reaction mixture on ice and then add hydrochloric acid to stop the reaction.
-
Inject an aliquot of the final solution into the HPLC system for analysis. The fluorescent derivative can be detected at appropriate excitation and emission wavelengths.
Conclusion
References
In-Depth Technical Guide on the Computational Analysis of 4-fluoro-2,1,3-benzoxadiazole Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of the electronic structure of 4-fluoro-2,1,3-benzoxadiazole, a key fluorophore in various scientific and pharmaceutical applications. This document details the theoretical background, computational methodologies, and experimental validation necessary for a thorough understanding of this molecule's electronic properties.
Introduction to this compound
This compound, also known as 4-fluorobenzofurazan, is a heterocyclic aromatic compound notable for its fluorescent properties.[1] The benzoxadiazole core is an electron-accepting moiety, and the strategic placement of substituents can modulate its electronic and photophysical characteristics. The fluorine atom at the 4-position influences the molecule's electronic distribution and reactivity, making it a valuable building block for designing fluorescent probes and pharmacologically active compounds. A detailed understanding of its electronic structure is crucial for predicting its behavior in different environments and for the rational design of new derivatives with tailored properties.
Theoretical and Computational Methodology
The electronic structure of this compound and its derivatives can be effectively investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
Ground-State Electronic Structure Analysis (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable insights into ground-state properties.
Typical Computational Protocol:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[1][2]
-
Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][4]
A logical workflow for this process is illustrated below:
Excited-State Electronic Structure Analysis (TD-DFT)
TD-DFT is the method of choice for studying the excited-state properties of molecules, including their absorption and emission spectra.[5][6]
Typical Computational Protocol:
-
Vertical Excitation Energy Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption spectrum. The PBE0 functional with the 6-31+G(d) basis set has been shown to provide a good balance of accuracy and computational cost for benzoxadiazole derivatives.[5][7]
-
Excited-State Geometry Optimization: To study fluorescence, the geometry of the first singlet excited state (S1) is optimized.
-
Emission Energy Calculation: From the optimized S1 geometry, the energy of the transition back to the ground state is calculated, which corresponds to the fluorescence emission.
The following diagram illustrates the workflow for excited-state calculations:
Quantitative Data Summary
Table 1: Calculated Frontier Molecular Orbital Energies of a Representative Benzoxadiazole Derivative [7]
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -3.25 |
| HOMO-LUMO Gap | 2.64 |
Table 2: Calculated Absorption and Emission Properties of a Representative Benzoxadiazole Derivative in Chloroform [7][8]
| Property | Value |
| Absorption Maximum (λabs) | 419 nm |
| Molar Absorptivity (ε) | ~3.4 x 104 L mol-1 cm-1 |
| Emission Maximum (λem) | 494-498 nm |
| Stokes Shift | ~3,780 cm-1 |
| Fluorescence Quantum Yield (ΦF) | ~0.5 |
Experimental Protocols
Experimental validation is essential to complement and verify computational findings. The following sections outline the general procedures for the synthesis and spectroscopic characterization of this compound and its derivatives.
Synthesis of the 2,1,3-Benzoxadiazole Core
The synthesis of the 2,1,3-benzoxadiazole core typically involves a two-step process starting from a substituted 2-nitroaniline.[7][9]
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
In a suitable flask, a mixture of the corresponding 2-nitroaniline, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, an organic solvent like diethyl ether, and a strong base (e.g., 50% KOH solution) is prepared.
-
To this mixture, a sodium hypochlorite (B82951) solution is added dropwise while stirring at room temperature.
-
The reaction is monitored for completion (typically several hours).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2).
-
The combined organic layers are dried and the solvent is removed under reduced pressure to yield the 2,1,3-benzoxadiazole-1-oxide product.
Step 2: Reduction to 2,1,3-Benzoxadiazole
-
The 2,1,3-benzoxadiazole-1-oxide is dissolved in a suitable solvent such as toluene.
-
A reducing agent, commonly triphenylphosphine (B44618) (PPh3), is added to the solution.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is filtered and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 2,1,3-benzoxadiazole derivative.
A diagram of the general synthetic pathway is shown below:
Spectroscopic Characterization
UV-Vis Absorption Spectroscopy:
-
Solutions of the compound are prepared in a suitable solvent (e.g., chloroform, hexane) at a known concentration (typically in the range of 10-5 M).
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.
-
The wavelength of maximum absorption (λabs) and the molar absorptivity (ε) are determined.
Fluorescence Spectroscopy:
-
The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.
-
The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).
-
The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield.
Applications in Drug Development and as Fluorescent Probes
The unique photophysical properties of this compound and its derivatives make them highly valuable in several fields.
-
Fluorescent Labeling: These compounds are used as fluorogenic labeling reagents for the analysis of amino acids and other biomolecules.[10]
-
Fluorescent Probes: The benzoxadiazole scaffold is a common building block for the design of fluorescent probes for the detection of various analytes and for bioimaging.
-
Drug Development: The 2,1,3-benzoxadiazole moiety is present in a number of pharmacologically active compounds, and understanding its electronic structure can aid in the design of new drugs with improved efficacy and pharmacokinetic properties.
The relationship between the electronic structure and the application is depicted in the following diagram:
Conclusion
The computational analysis of this compound's electronic structure, combining DFT and TD-DFT methods, provides a powerful framework for understanding and predicting its photophysical properties. When integrated with experimental synthesis and spectroscopic characterization, this approach enables the rational design of novel fluorophores and therapeutic agents. This guide has outlined the key theoretical and practical considerations for researchers and professionals working with this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-氟苯并呋喃-4-磺酸 铵盐 derivatization grade (HPLC), LiChropur™, ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Synthesis of Novel 4-Fluoro-2,1,3-Benzoxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its unique electronic properties and diverse biological activities. The introduction of a fluorine atom at the 4-position of this scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis of novel 4-fluoro-2,1,3-benzoxadiazole derivatives, detailing experimental protocols and exploring their potential therapeutic applications.
Core Synthesis of this compound
The synthesis of the this compound core is a critical first step for the development of novel derivatives. A common and effective strategy involves the cyclization of a suitably substituted o-nitroaniline precursor.
Synthetic Pathway Overview
A plausible synthetic route commences with the nitration of a commercially available fluoroaniline, followed by cyclization to the benzoxadiazole N-oxide, and subsequent reduction to the desired this compound.
Caption: General synthetic strategy for this compound.
Experimental Protocols
1. Synthesis of 4-Fluoro-3-nitroaniline
A key intermediate, 4-fluoro-3-nitroaniline, can be prepared by the nitration of p-fluoroaniline.[1]
-
Materials: p-Fluoroaniline, Sulfuric acid (100%), Nitric acid (100%).
-
Procedure:
-
Dissolve p-fluoroaniline (139 g) in 100% sulfuric acid (1390 g).
-
Prepare a nitrating mixture of 100% nitric acid (81.3 g) in 100% sulfuric acid (810 g).
-
Add the nitrating mixture dropwise to the p-fluoroaniline solution while maintaining the temperature at 3-5°C.
-
After the addition is complete, allow the reaction to proceed for one hour.
-
Pour the reaction mixture onto ice and neutralize with concentrated ammonia (B1221849) solution, followed by cooling.
-
Filter the resulting solid, dry, and recrystallize from boiling water to obtain 4-fluoro-3-nitroaniline.
-
Note: While the direct precursor, 3-fluoro-2-nitroaniline, is ideal, detailed public-domain synthesis protocols are scarce. The synthesis of the 4-fluoro-3-nitro isomer illustrates the general principle of nitrating a fluoroaniline, a common step in preparing precursors for benzoxadiazole synthesis. The principles of this reaction can be adapted to synthesize the required 2-nitro isomer from 3-fluoroaniline.
2. Synthesis of 2,1,3-Benzoxadiazole-1-oxide from 2-Nitroaniline (B44862) (General Procedure)
This protocol outlines the general cyclization step to form the benzoxadiazole N-oxide ring system.[2][3] This can be adapted for a fluorinated precursor.
-
Materials: 2-Nitroaniline, Tetrabutylammonium (B224687) bromide (TBAB), Diethyl ether, Potassium hydroxide (B78521) (KOH) solution (50% wt), Sodium hypochlorite (B82951) solution (>10%).
-
Procedure:
-
In a suitable flask, mix 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and KOH solution (7 mL, 50% wt).
-
To this mixture, add sodium hypochlorite solution (130 mL) dropwise.
-
Stir the mixture at room temperature for 7 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 1000 mL).
-
Combine the organic layers and evaporate under reduced pressure to yield the 2,1,3-benzoxadiazole-1-oxide as a yellow solid.
-
3. Reduction to 2,1,3-Benzoxadiazole (General Procedure)
The N-oxide is then reduced to the final benzoxadiazole core.[2][3]
-
Materials: 2,1,3-Benzoxadiazole-1-oxide, Triphenylphosphine (B44618) (PPh3), Toluene (B28343).
-
Procedure:
-
Place the 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) in a flask.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by chromatography on silica (B1680970) gel with dichloromethane as the eluent to afford the 2,1,3-benzoxadiazole.
-
Derivatization Strategies
Once the this compound core is synthesized, it can be further functionalized to generate a library of novel derivatives. A common strategy for functionalizing the parent 2,1,3-benzoxadiazole involves bromination followed by cross-coupling reactions.[2]
Caption: Functionalization of the this compound core.
Experimental Protocol: Bromination of 2,1,3-Benzoxadiazole (General Procedure)
This protocol describes the bromination at the 4 and 7 positions of the parent benzoxadiazole, which can be adapted for the 4-fluoro analog.[2]
-
Materials: 2,1,3-Benzoxadiazole, Iron powder, Bromine.
-
Procedure:
-
Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.
-
Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.
-
Reflux the reaction for 3 hours.
-
After cooling, dissolve the resulting solution in dichloromethane and wash with brine.
-
Wash the organic fraction with saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer and concentrate to yield the brominated product.
-
Biological Activities and Potential Signaling Pathways
While the biological activities of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorescent labeling agent are well-documented, the therapeutic potential of other this compound derivatives is an emerging area of research. Based on the activities of related benzoxadiazole and oxadiazole compounds, several signaling pathways are of interest for future investigation.
Potential Anticancer Mechanisms
Oxadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4]
Caption: Potential anticancer signaling pathways targeted by oxadiazole derivatives.
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Inhibition of the EGFR signaling cascade can block tumor proliferation.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth and survival. Its inhibition can restore the activity of tumor suppressor genes like PTEN and promote apoptosis.
-
p53 Upregulation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Stabilization of p53 can activate pro-apoptotic genes.
Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzoxazole (B165842) derivatives have been shown to target key proteins in the apoptotic pathway.[5][6]
Caption: A potential mechanism of apoptosis induction by benzoxazole derivatives.
-
Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Inhibiting the anti-apoptotic members of this family can trigger cell death.
-
Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. Activation of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.
Quantitative Data Summary
The following table summarizes key quantitative data for representative 2,1,3-benzoxadiazole derivatives from the literature.
| Compound | Synthetic Yield (%) | Melting Point (°C) | Key Spectral Data | Reference |
| 2,1,3-Benzoxadiazole-1-oxide | 89 | 68 | IR (KBr) νmax/cm⁻¹: 1649, 1614, 1584 | [2][3] |
| 2,1,3-Benzoxadiazole | 80 | 69 | ¹H NMR (400 MHz, CDCl₃) δ ppm: 7.85 (dd, 2H), 7.41 (dd, 2H) | [2][3] |
| 4,7-Dibromo-2,1,3-benzoxadiazole | - | - | - | [2] |
Conclusion
The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of the synthetic strategies and potential biological targets for these compounds. Further research into the specific biological mechanisms of non-nitro-substituted this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this exciting field.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-2,1,3-benzoxadiazole (CAS 29270-55-1): Properties and Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2,1,3-benzoxadiazole (CAS 29270-55-1), a key chemical intermediate in the synthesis of fluorescent labeling reagents. While this compound itself does not exhibit significant intrinsic biological activity, its role as a precursor to 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) makes it a valuable tool in biomedical research and drug development. This document details its physicochemical properties, synthesis, and, most importantly, its application as a foundational building block for fluorescent probes used in the sensitive detection and quantification of biomolecules.
Core Properties of this compound
This compound, also known as 4-Fluorobenzofurazan, is a fluorinated heterocyclic compound. Its primary significance lies in its chemical reactivity, which allows for the introduction of the benzofurazan (B1196253) moiety into other molecules.
Physicochemical and Spectral Data
The key physical, chemical, and spectral properties of this compound are summarized in the tables below.
| Identifier | Value |
| CAS Number | 29270-55-1 |
| Molecular Formula | C₆H₃FN₂O |
| Molecular Weight | 138.10 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Fluorobenzofurazan, 4-Fluorobenzo[c][1][2][3]oxadiazole |
Table 1: General Identifiers for this compound.
| Property | Value |
| Appearance | Light yellow to brown clear liquid |
| Boiling Point | 83 °C at 12 mmHg |
| Flash Point | 70 °C |
| Solubility | Soluble in chloroform |
| Purity (GC) | >98.0% |
Table 2: Physical and Chemical Properties.
| Analytical Data | Details |
| NMR | Confirms to structure |
| Mass Spectrometry | Fragmentation patterns can be used for structural elucidation. Expected fragments may include the loss of HF (M-20) or F (M-19). |
Table 3: Analytical Data Summary.
Synthesis and Chemical Reactivity
The most critical reaction of this compound for the target audience is its conversion to 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a widely used fluorogenic reagent.[1]
Experimental Protocol: Synthesis of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
This protocol outlines the nitration of this compound to yield NBD-F.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reaction flask
Procedure:
-
Dissolve this compound in concentrated sulfuric acid in a reaction flask.
-
Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 3:1 ratio) dropwise to the reaction flask.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time to ensure complete reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.
-
The solid product, NBD-F, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Caption: Synthesis of NBD-F from this compound.
Applications in Research and Drug Development
The primary utility of this compound is realized through its derivative, NBD-F. NBD-F is a highly valued reagent in biomedical and pharmaceutical research due to its fluorogenic properties. It is non-fluorescent itself but becomes highly fluorescent upon reaction with primary and secondary amines, as well as thiols. This property is exploited for the sensitive detection and quantification of a wide range of biomolecules.[2]
Benzofuran (B130515) and its derivatives, including benzoxadiazoles, are also recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities such as antifungal and antitumor properties.[6][7][8][9] This highlights the importance of building blocks like this compound in the synthesis of novel therapeutic agents.
Use in Fluorescent Labeling and Analysis
NBD-F is extensively used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids, peptides, and proteins.[2][3][4] The fluorescent NBD-adducts can be detected with high sensitivity.
Experimental Protocol: Derivatization of Amino Acids with NBD-F for HPLC Analysis
This protocol provides a general procedure for the derivatization of amino acids in a sample for subsequent HPLC analysis.
Materials:
-
Sample containing amino acids
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 8.0-9.5)
-
NBD-F solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile)
-
Heating block or water bath
-
HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)
Procedure:
-
Sample Preparation: Prepare the sample by dissolving or diluting it in the borate buffer.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with the NBD-F solution.
-
Incubate the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 5-10 minutes), ensuring the vial is protected from light.
-
-
Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., HCl) to lower the pH.
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the NBD-amino acid derivatives using a suitable reversed-phase column and mobile phase gradient.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
Caption: Workflow for Amino Acid Analysis using NBD-F Derivatization.
Conclusion
This compound (CAS 29270-55-1) is a key chemical building block with significant applications in biomedical research and drug development, primarily through its conversion to the fluorogenic labeling agent NBD-F. Its properties and reactivity enable the synthesis of powerful tools for the sensitive analysis of biomolecules. An understanding of this compound's chemistry is therefore valuable for researchers and scientists working in fields that require the precise quantification and detection of amino acids, peptides, and proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica | MDPI [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of 4-fluoro-2,1,3-benzoxadiazole Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-2,1,3-benzoxadiazole (F-NBD) is a key fluorophore utilized in the development of fluorescent probes for biological imaging and sensing applications. Its modest size and sensitivity to the local environment make it an attractive scaffold for designing probes that report on specific molecular events. Understanding the fundamental photophysical properties of F-NBD through theoretical modeling is crucial for the rational design of novel and more efficient fluorescent sensors. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize the fluorescence of F-NBD and its derivatives. While specific experimental data for the parent F-NBD is scarce in the literature, this guide leverages data from closely related benzoxadiazole derivatives and outlines established computational protocols to predict its behavior.
Theoretical Framework: Unraveling Fluorescence with Computational Chemistry
The fluorescence of F-NBD is governed by the transitions between its electronic ground state (S₀) and the first excited singlet state (S₁). Theoretical modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allows for the in-silico investigation of these processes.
Ground and Excited State Geometries
The first step in modeling the photophysical properties of F-NBD involves the optimization of its molecular geometry in both the ground (S₀) and the first singlet excited (S₁) states. DFT is a robust method for determining the equilibrium geometry of the ground state. For the excited state, TD-DFT is employed to find the optimized geometry, which is crucial for calculating the emission energy.
Simulating Absorption and Emission Spectra
TD-DFT calculations are performed on the optimized ground state geometry to predict the vertical excitation energies, which correspond to the absorption spectrum. Similarly, TD-DFT calculations on the optimized excited state geometry provide the emission energies. The difference between the absorption and emission maxima is the Stokes shift, a critical parameter in fluorescence microscopy.
The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. For many benzoxadiazole derivatives, the lowest energy transition is a π-π* transition, often with a significant intramolecular charge transfer (ICT) character.[1][2][3] This ICT nature is responsible for the sensitivity of the fluorophore's emission to the polarity of its environment.
Solvent Effects
The surrounding solvent can significantly influence the photophysical properties of F-NBD. The polarizable continuum model (PCM) and its conductor-like screening model variant (COSMO) are commonly used to simulate the effect of the solvent on the absorption and emission spectra.[1] These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the prediction of solvatochromic shifts.
Computational Protocol: A Step-by-Step Guide
A typical computational workflow for modeling the fluorescence of F-NBD is as follows:
-
Ground State Optimization: The molecular geometry of F-NBD is optimized in the ground state (S₀) using DFT. A common choice of functional and basis set is PBE0/def2-TZVP.[1]
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized S₀ geometry to ensure it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Absorption Spectrum Calculation: Using the optimized S₀ geometry, vertical excitation energies and oscillator strengths are calculated using TD-DFT with the same functional and basis set. The inclusion of a continuum solvation model (e.g., CPCM) is crucial for simulating spectra in a specific solvent.
-
Excited State Optimization: The geometry of the first singlet excited state (S₁) is optimized using TD-DFT.
-
Emission Spectrum Calculation: Vertical de-excitation energies are calculated from the optimized S₁ geometry using TD-DFT to predict the fluorescence emission spectrum, again incorporating a solvation model.
Key Electronic Transitions
The fluorescence of F-NBD arises from the electronic transition from the Lowest Unoccupied Molecular Orbital (LUMO) to the Highest Occupied Molecular Orbital (HOMO). The nature and energy of these frontier molecular orbitals dictate the photophysical properties of the molecule.
Experimental Protocols
To validate the theoretical models, experimental characterization of the photophysical properties is essential. The following are standard protocols for measuring the absorption and fluorescence of benzoxadiazole derivatives.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Prepare a stock solution of the F-NBD derivative of known concentration in a high-purity solvent (e.g., spectroscopic grade chloroform (B151607) or cyclohexane).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.
-
The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum excitation (λ_ex) and emission (λ_em), and the fluorescence quantum yield (Φ_f).
Methodology:
-
Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectra by exciting at the λ_abs.
-
Record the fluorescence excitation spectrum by monitoring the emission at the λ_em.
-
The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ (Φ_f = 0.55).[4]
-
The quantum yield of the sample (s) is calculated using the following equation: Φ_f(s) = Φ_f(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 'r' denotes the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]
Quantitative Data
| Parameter | Value |
| Absorption Maximum (λ_abs) | 419 nm |
| Emission Maximum (λ_em) | 494-498 nm |
| Stokes Shift | ~3750 cm⁻¹ |
| Molar Extinction Coefficient (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | ~0.5 |
Table 1: Representative photophysical properties of a 2,1,3-benzoxadiazole derivative in chloroform.[2]
The following table summarizes the key parameters used in the theoretical modeling of benzoxadiazole derivatives.
| Parameter | Description | Typical Value/Method |
| Functional | Exchange-correlation functional for DFT and TD-DFT | PBE0 |
| Basis Set | Set of functions to describe the molecular orbitals | def2-TZVP |
| Solvation Model | Method to account for solvent effects | CPCM |
| Software | Quantum chemistry software package | Gaussian, ORCA, etc. |
Table 2: Common computational parameters for modeling benzoxadiazole fluorescence.
Conclusion
The theoretical modeling of this compound fluorescence, through the application of DFT and TD-DFT, provides invaluable insights into its electronic structure and photophysical properties. This in-depth guide has outlined the fundamental theoretical concepts, a detailed computational workflow, and standard experimental protocols for characterizing such fluorophores. While specific experimental data for F-NBD is limited, the methodologies and representative data presented here serve as a robust foundation for researchers and drug development professionals to predict, understand, and ultimately design novel fluorescent probes with tailored properties for a wide range of biological applications. The synergy between computational modeling and experimental validation is paramount for advancing the field of fluorescent sensor development.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Thiols using 4-Fluoro-2,1,3-benzoxadiazole Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of low-molecular-weight thiols, such as cysteine, homocysteine, and glutathione, is crucial in biomedical research due to their significant roles in cellular redox homeostasis, detoxification, and various pathological conditions.[1] Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of a strong native chromophore or fluorophore. Pre-column derivatization with a fluorogenic reagent is a widely adopted strategy to enhance detection sensitivity and selectivity.
This document provides a detailed protocol for the derivatization of thiols using 4-Fluoro-2,1,3-benzoxadiazole, followed by their separation and quantification using reverse-phase HPLC with fluorescence detection. This compound is a member of the benzofurazan (B1196253) family of reagents that react with nucleophilic groups to yield highly fluorescent and stable derivatives.
It is important to note that while the user has specified this compound (CAS 29270-55-1), much of the literature on thiol derivatization with benzofurazans focuses on related compounds such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), which are specifically designed for high reactivity and selectivity towards thiols.[2][3] The protocol provided here is based on the general principles of benzofurazan chemistry and can be adapted for this compound, though optimization may be required.
Principle of the Method
The derivatization reaction involves a nucleophilic aromatic substitution where the thiolate anion (R-S⁻), the deprotonated form of the thiol (R-SH), attacks the electron-deficient aromatic ring of this compound. This results in the displacement of the fluoride (B91410) ion and the formation of a stable, highly fluorescent thioether adduct. The reaction is typically carried out under alkaline conditions (pH 8-9.5) to facilitate the deprotonation of the thiol's sulfhydryl group.
The resulting derivatives exhibit strong fluorescence, allowing for their sensitive detection by an HPLC fluorescence detector. The derivatized thiols are then separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The fluorescence intensity of each separated adduct is directly proportional to the concentration of the corresponding thiol in the original sample.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of thiols using benzofurazan-based derivatization reagents like SBD-F and ABD-F. These values provide a benchmark for the expected performance of a method using this compound, though specific results may vary and require validation.
Table 1: Linearity of Thiol Derivatives
| Analyte | Concentration Range (nM) | Correlation Coefficient (r²) |
| Cysteine | 50 - 5000 | > 0.999 |
| Homocysteine | 5 - 500 | > 0.999 |
| Glutathione (GSH) | 100 - 10,000 | > 0.999 |
| N-Acetylcysteine (NAC) | 10 - 1000 | > 0.998 |
| γ-Glutamylcysteine | 1 - 100 | > 0.999 |
Data adapted from studies using SBD-F derivatization and are representative of expected performance.[4]
Table 2: Detection Limits and Precision
| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Intra-day Precision (%RSD) |
| Cysteine | 15 | 50 | 4.3 |
| Homocysteine | 0.02 | 0.07 | < 4.0 |
| Glutathione (GSH) | 30 | 100 | 2.2 |
| N-Acetylcysteine (NAC) | 0.5 | 1.5 | < 5.0 |
| γ-Glutamylcysteine | 0.3 | 1.0 | 8.4 |
Data compiled from studies using SBD-F and ABD-F derivatization.[4][5] Precision is reported as the relative standard deviation (%RSD).
Detailed Experimental Protocols
Reagents and Solutions
-
Ultrapure Water: HPLC grade or equivalent.
-
Methanol and Acetonitrile: HPLC grade.
-
Thiol Standards: Cysteine, Homocysteine, Glutathione, N-Acetylcysteine (as internal standard).
-
This compound Solution (10 mM): Dissolve 13.8 mg of this compound in 10 mL of acetonitrile. Prepare fresh daily and protect from light.
-
Borate Buffer (0.1 M, pH 9.3): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 9.3 with 1 M NaOH and bring the final volume to 1 L.
-
Tris(2-carboxyethyl)phosphine (TCEP) Solution (10 mg/mL): Dissolve 10 mg of TCEP in 1 mL of ultrapure water. Prepare fresh daily. TCEP is used to reduce any disulfide bonds back to their free thiol forms.
-
Perchloric Acid (PCA) (0.5 M): For deproteinization of biological samples.
-
Thiol Standard Stock Solutions (1 mM): Dissolve the appropriate amount of each thiol standard in 0.1 M PCA to prevent oxidation. Store at -80°C for up to one month.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in 0.1 M PCA to create a calibration curve (e.g., 1, 10, 50, 100, 500 µM).
Sample Preparation (Human Plasma)
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Deproteinization: To 100 µL of plasma, add 100 µL of ice-cold 0.5 M PCA. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
Derivatization Protocol
-
Reduction Step: To 50 µL of the deproteinized sample supernatant or standard solution in a microcentrifuge tube, add 10 µL of the 10 mg/mL TCEP solution. Vortex and incubate at room temperature for 30 minutes.
-
pH Adjustment: Add 50 µL of 0.1 M Borate buffer (pH 9.3) to the reduced sample.
-
Derivatization Reaction: Add 20 µL of the 10 mM this compound solution. Vortex thoroughly.
-
Incubation: Incubate the mixture in a water bath at 50°C for 10 minutes, protected from light.
-
Reaction Termination: After incubation, immediately place the tubes on ice to stop the reaction.
-
HPLC Analysis: Transfer the derivatized sample to an autosampler vial for immediate HPLC analysis.
HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector and a temperature-controlled autosampler.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Fluorescence Detection: Excitation λ ≈ 380-390 nm, Emission λ ≈ 510-520 nm. (Note: Optimal wavelengths should be determined empirically for the specific thiol adducts).
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 17.0 | 95 | 5 |
| 25.0 | 95 | 5 |
This gradient program is a starting point and should be optimized for the specific separation required.
Visualizations
Signaling Pathway: Role of Thiols in Redox Regulation
Caption: Role of protein thiols as redox switches in cellular signaling.
Experimental Workflow
References
- 1. This compound | C6H3FN2O | CID 4607136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol Detection in Proteins using 4-Fluoro-2,1,3-benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of thiol groups (sulfhydryl groups, -SH) in proteins are crucial for understanding protein structure, function, and redox regulation. Cysteine residues, with their reactive thiol groups, are involved in catalysis, metal binding, and the formation of disulfide bonds that stabilize protein structures. Alterations in the thiol redox state are associated with various physiological and pathological processes, making them important targets in drug development.
4-Fluoro-2,1,3-benzoxadiazole and its derivatives, such as 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), are highly sensitive fluorogenic reagents for the specific labeling of thiols.[1][2][3] These reagents are virtually non-fluorescent by themselves but form highly fluorescent adducts upon reaction with thiol groups.[3] This property allows for the sensitive detection and quantification of cysteine residues in proteins and other biological molecules.
This document provides detailed application notes and experimental protocols for the use of these benzoxadiazole-based probes for protein thiol detection.
Reaction Mechanism
The underlying principle of thiol detection using this compound derivatives is a nucleophilic aromatic substitution reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon atom to which the fluorine is attached on the benzoxadiazole ring. This results in the displacement of the fluoride (B91410) ion and the formation of a stable, fluorescent thioether linkage.
References
Applications of 4-Fluoro-2,1,3-benzoxadiazole in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,1,3-benzoxadiazole (ABD-F) is a highly sensitive fluorogenic reagent specifically designed for the derivatization of thiol groups in proteins and peptides. Its application is pivotal in proteomics for the quantitative and qualitative analysis of cysteine-containing proteins. Upon reaction with a sulfhydryl group, the benzofurazan (B1196253) moiety of ABD-F yields a highly fluorescent product, enabling detection with high-performance liquid chromatography (HPLC) coupled with fluorescence detectors. This stable derivative can then be further analyzed by mass spectrometry (MS) for protein identification and characterization.
ABD-F offers significant advantages, including high reactivity and specificity for thiol groups, forming stable thioether bonds. The reaction proceeds rapidly under mild conditions, making it suitable for sensitive protein samples. Compared to its analogue, 4-chloro-2,1,3-benzoxadiazole (SBD-F), ABD-F exhibits a significantly faster reaction rate.[1] This document provides detailed application notes and experimental protocols for the use of ABD-F in proteomics research.
Key Applications
-
Quantitative Analysis of Thiol-Containing Proteins: ABD-F is extensively used for the precise quantification of cysteine residues in proteins. This is crucial for studying redox proteomics, where the oxidation state of cysteine thiols plays a vital role in protein function and signaling.
-
Differential Display Proteomics: By comparing the fluorescent profiles of ABD-F labeled proteins from different biological samples (e.g., healthy vs. diseased tissue), researchers can identify proteins with altered expression levels or post-translational modifications affecting cysteine residues.
-
Protein Identification: Following fluorescent detection, the ABD-F labeled proteins or their tryptic peptides can be isolated and subjected to mass spectrometry for identification.
-
Disulfide Bond Analysis: In conjunction with a reducing agent, ABD-F can be used for the determination of disulfide bonds in proteins.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of ABD-F for thiol derivatization and detection.
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 389 nm | Post-derivatization | [1] |
| Emission Wavelength (λem) | 513 nm | Post-derivatization | [1] |
| Reaction Time | 5 minutes | 50°C, pH 8.0 | [1] |
| Reaction Temperature | 50°C | --- | [1] |
| Reaction pH | 8.0 | Borate (B1201080) Buffer | [1] |
| Detection Limit (Cysteine) | 0.6 pmol per injection | S/N=3 | [1] |
| Detection Limit (Glutathione) | 0.4 pmol per injection | S/N=3 | [1] |
| Detection Limit (N-acetylcysteine) | 1.9 pmol per injection | S/N=3 | [1] |
Experimental Protocols
Protocol 1: Derivatization of Protein Thiols with ABD-F
This protocol outlines the fundamental steps for labeling protein cysteine residues with ABD-F.
Materials:
-
Protein sample
-
ABD-F solution (1 mM in a suitable organic solvent like acetonitrile)
-
Borate buffer (100 mM, pH 8.0) containing 2 mM EDTA
-
Hydrochloric acid (HCl), 100 mM
-
Heating block or water bath
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve or dilute the protein sample in 100 mM borate buffer (pH 8.0) containing 2 mM EDTA. The final protein concentration will depend on the sensitivity of the detection method.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 500 µL of the protein sample solution with 500 µL of 1 mM ABD-F solution.
-
Incubate the reaction mixture at 50°C for 5 minutes.[1]
-
-
Reaction Termination: Immediately after incubation, cool the reaction mixture on an ice bath to stop the reaction.
-
Acidification: Add 300 µL of 100 mM HCl to the reaction mixture. Acidification is crucial as the maximum fluorescence intensity of ABD-thiol adducts is observed at a low pH (around pH 2).[1]
-
Analysis: The resulting solution containing the ABD-labeled protein is now ready for analysis by HPLC with fluorescence detection.
Figure 1: Workflow for ABD-F Derivatization of Protein Thiols.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of ABD-F Labeled Proteins
This protocol describes the steps required to prepare ABD-F labeled proteins for identification by mass spectrometry. This typically involves protein digestion into smaller peptides.
Materials:
-
ABD-F labeled protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation (of remaining non-labeled cysteines if any, and to ensure complete denaturation):
-
To the ABD-F labeled protein sample, add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce any remaining disulfide bonds.
-
Alkylate the newly formed free thiols by adding iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.
-
-
Buffer Exchange/Urea Removal:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity. Alternatively, use a spin filter for buffer exchange.
-
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. Elute the peptides with a solution containing acetonitrile and formic acid.
-
-
Mass Spectrometry Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer. The ABD-F modification will add a specific mass to the cysteine-containing peptides, which needs to be accounted for in the database search parameters.
-
Figure 2: Workflow for Mass Spectrometry Sample Preparation.
Concluding Remarks
This compound is a powerful tool in the field of proteomics, enabling the sensitive and specific analysis of cysteine-containing proteins. The protocols provided herein offer a robust framework for researchers to employ ABD-F in their studies. Adherence to the optimized reaction conditions is critical for achieving reproducible and accurate results. For specific applications, further optimization of these protocols may be necessary to accommodate the unique properties of the proteins under investigation.
References
Application Notes and Protocols: 4-Fluoro-2,1,3-benzoxadiazole (NBD-F) in Fluorescence Microscopy for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,1,3-benzoxadiazole (NBD-F) and its derivatives are powerful fluorogenic reagents extensively utilized in fluorescence microscopy for imaging a wide array of biological molecules and processes within living cells. The NBD moiety is characterized by its small size, environmental sensitivity, and reactivity towards nucleophiles such as amines and thiols.[1] These properties make NBD-based probes invaluable tools for studying protein and lipid trafficking, detecting enzymatic activities, and sensing the cellular microenvironment. This document provides detailed application notes and protocols for the use of NBD-F and its derivatives in cellular imaging.
Photophysical Properties
The fluorescence of NBD derivatives is highly sensitive to the polarity of their local environment, a property known as solvatochromism.[2][3] Generally, NBD adducts exhibit strong fluorescence in nonpolar environments, such as within the hydrophobic pockets of proteins or lipid membranes, and this fluorescence is often quenched in aqueous, polar environments. This "turn-on" characteristic is highly advantageous for reducing background noise and improving signal-to-noise ratios in cell imaging.
Table 1: Photophysical Properties of Selected NBD Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Environment | Reference |
| NBD-amine adduct | ~470 | ~530 | Varies (e.g., 0.04 for NBD-NHMe in water) | ~26,000 | Aqueous | [4][5] |
| NBD-amine adduct | 443 - 472 | 516 - 555 | 0.06 - 0.95 | 15,000 - 27,000 | Toluene to Water | [6] |
| NBD-Bu | Varies with solvent polarity | Varies with solvent polarity | Varies | Not Specified | Various Solvents | [2] |
| NBD-labeled protein | ~475 | ~530-550 | Varies | ~26,000 | Aqueous Buffer | [4] |
| NBD-labeled lipid | ~465 | ~535 | Varies | Varies | Lipid Bilayer | [7][8] |
Applications in Cellular Imaging
NBD-based probes have found diverse applications in cell biology due to their versatility. Key applications include:
-
Protein Labeling: NBD-F and its chloro-analogue, NBD-Cl, readily react with primary and secondary amines (e.g., lysine (B10760008) residues, N-termini) and thiols (e.g., cysteine residues) on proteins.[4] This allows for the study of protein localization, dynamics, conformational changes, and interactions.
-
Lipid Probes: NBD-labeled lipids (e.g., NBD-ceramide, NBD-phosphatidylcholine) are widely used to investigate lipid transport, metabolism, and the dynamics of cellular membranes, including the Golgi apparatus and endoplasmic reticulum.[9][10][11]
-
Sensing Small Molecules: NBD-based probes have been designed to detect biologically important small molecules such as hydrogen sulfide (B99878) (H₂S) and other biothiols.[1][12][13] These probes often exhibit a "turn-on" fluorescence response upon reaction with their target, enabling the visualization of these molecules in living cells.
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-F
This protocol describes a general method for labeling proteins with NBD-F. The degree of labeling can be controlled by adjusting the molar ratio of NBD-F to the protein and the reaction conditions.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Reaction Buffer (e.g., 50 mM sodium borate, pH 8.0-9.5 for amine labeling; 50 mM phosphate (B84403) buffer, pH 7.0-8.0 for thiol labeling)
-
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the appropriate Reaction Buffer to a final concentration of 1-5 mg/mL. If labeling cysteine residues, ensure any disulfide bonds are reduced and the reducing agent is subsequently removed.
-
Prepare NBD-F Stock Solution: Dissolve NBD-F in DMF or DMSO to a concentration of 10 mg/mL immediately before use. Protect the solution from light.[4]
-
Labeling Reaction:
-
Calculate the required volume of the NBD-F stock solution to achieve a 10- to 40-fold molar excess over the protein.[4]
-
Slowly add the NBD-F solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed overnight at 4°C.[4]
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NBD-F.[4]
-
Purify Labeled Protein: Remove excess, unreacted NBD-F and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (approximately 475 nm).[4]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of NBD at 280 nm (Correction Factor is typically around 0.1).[4]
-
Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm).[4]
-
The degree of labeling is the molar ratio of the dye to the protein.
-
Caption: Workflow for covalent labeling of proteins with NBD-F.
Protocol 2: Live Cell Imaging of NBD-Labeled Lipids
This protocol provides a method for visualizing the uptake and trafficking of NBD-labeled lipids in live mammalian cells using confocal microscopy.[7]
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
NBD-labeled lipid (e.g., NBD-C₆-ceramide)
-
DMSO
-
Transport Buffer (e.g., Tyrode's salt solution with 10 mM HEPES, pH 7.4) (TBSS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Confocal microscope with appropriate filter sets (Excitation ~470 nm, Emission ~530 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare NBD-Lipid Stock: Prepare a 1-5 mM stock solution of the NBD-labeled lipid in DMSO.
-
Prepare Labeling Solution: Dilute the NBD-lipid stock solution in pre-warmed (20°C) TBSS to the final working concentration (typically 1-5 µM). To reduce endocytosis, the assay is often performed at 20°C.[8]
-
Cell Labeling:
-
Wash the cells twice with pre-warmed TBSS.
-
To inhibit phospholipase activity that can cleave the NBD moiety, pre-incubate cells with phospholipase inhibitors if necessary.[7][14]
-
Add the labeling solution to the cells and incubate for up to 60 minutes at 20°C to allow for lipid internalization.[7][8]
-
-
Wash: Wash the cells twice with TBSS to remove excess, non-internalized NBD-lipid from the medium.[8]
-
Imaging: Image the cells using a confocal microscope. NBD fluorescence will be observed at the plasma membrane and in various intracellular compartments, depending on the lipid analog and incubation time.
-
(Optional) Back-Exchange: To specifically visualize the internalized pool of NBD-lipids, remove the non-internalized probe from the outer leaflet of the plasma membrane.
-
Wash the cells twice with a pre-warmed solution of 5% (w/v) BSA in TBSS for 1 minute each time.[8]
-
Wash again with TBSS and re-image the cells. The remaining fluorescence represents the internalized NBD-lipid.
-
Caption: Workflow for live-cell imaging of NBD-labeled lipid uptake.
Protocol 3: Detection of Intracellular Hydrogen Sulfide (H₂S)
This protocol outlines a general procedure for detecting H₂S in living cells using a "turn-on" NBD-based fluorescent probe.
Materials:
-
Cells cultured in a suitable imaging vessel
-
NBD-based H₂S probe (e.g., a probe with an NBD-amine that is cleaved by H₂S)[13]
-
DMSO
-
Cell culture medium or buffer (e.g., PBS)
-
H₂S donor (e.g., NaHS) for positive control
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an appropriate imaging dish.
-
Probe Loading:
-
Prepare a stock solution of the NBD-based H₂S probe in DMSO.
-
Dilute the stock solution in cell culture medium or buffer to the final working concentration (typically 1-10 µM).
-
Replace the cell culture medium with the probe-containing medium and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Wash: Gently wash the cells two to three times with fresh medium or buffer to remove excess probe.
-
Stimulation (Optional): To induce H₂S production, treat the cells with a known stimulus. For a positive control, treat a separate sample of cells with an H₂S donor like NaHS.
-
Imaging: Acquire fluorescence images using a microscope equipped with a filter set appropriate for the NBD fluorophore (Excitation ~470 nm, Emission ~530 nm). An increase in fluorescence intensity indicates the presence of H₂S.
-
Data Analysis: Quantify the fluorescence intensity of the cells. Compare the intensity of control cells, stimulated cells, and cells treated with the H₂S donor.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 9. Frontiers | An NBD Derivative of the Selective Rat Toxicant Norbormide as a New Probe for Living Cell Imaging [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2 S Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Amino Acid Analysis Using Pre-Column Derivatization with NBD-F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive quantification of primary and secondary amino acids using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). NBD-F is a highly reactive fluorogenic reagent that labels amino groups under mild conditions to yield stable, highly fluorescent derivatives.[1][2][3] This method, coupled with High-Performance Liquid Chromatography (HPLC) and fluorescence or UV detection, offers excellent sensitivity and is applicable to a wide range of biological and pharmaceutical samples.[4][5][6] This document outlines the reaction mechanism, a detailed experimental workflow, and protocols for sample derivatization and HPLC analysis, along with quantitative data to guide laboratory implementation.
Introduction
The precise quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Pre-column derivatization is a common strategy to enhance the detectability of amino acids, which often lack a strong native chromophore or fluorophore.[2] 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a superior derivatizing agent for primary and secondary amines due to its high reactivity and the exceptional stability of its derivatives.[1][7] The reaction involves a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluoride (B91410) on the NBD-F molecule, resulting in a fluorescent adduct.[2] This allows for detection at the femtomole level.[5]
Chemical Reaction and Signaling Pathway
The derivatization of amino acids with NBD-F proceeds via a nucleophilic aromatic substitution. The amino group of the amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-F at the carbon atom bonded to the highly electronegative fluorine atom. This reaction is typically carried out in a basic buffer to deprotonate the amino group, thereby increasing its nucleophilicity.[2]
Caption: Chemical reaction of NBD-F with an amino acid.
Experimental Workflow
The overall workflow for amino acid analysis using NBD-F derivatization involves sample preparation, the derivatization reaction, and subsequent HPLC analysis with fluorescence detection.
Caption: Experimental workflow for NBD-F amino acid analysis.
Experimental Protocols
Reagents and Materials
-
NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)
-
Amino Acid Standards
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Samples (e.g., plasma, tissue hydrolysates)
Equipment
-
HPLC system with fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Pipettes and vials
Detailed Methodologies
1. Reagent Preparation
-
Borate Buffer: Prepare a solution of boric acid (e.g., 0.1 M) and adjust the pH to the desired value (typically between 8.0 and 9.5) with sodium hydroxide.
-
NBD-F Solution: Dissolve NBD-F in acetonitrile to a final concentration of 10-20 mM. This solution should be protected from light.[8][9]
-
Stopping Solution: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
2. Sample Preparation
-
Plasma/Serum Samples: Deproteinize the sample by adding a precipitating agent like methanol or acetonitrile (e.g., 1:3 sample to solvent ratio). Vortex and centrifuge to pellet the protein. The supernatant is used for derivatization.
-
Tissue Samples: Homogenize the tissue in a suitable buffer and deproteinize as described for plasma/serum samples.
-
Protein Hydrolysates: Following acid or enzymatic hydrolysis, neutralize the sample and dilute as necessary with the borate buffer.
3. Derivatization Protocol
A common derivatization procedure is as follows:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 175 µL of borate buffer.[1]
-
Add 200 µL of acetonitrile.[1]
-
Add 25 µL of the NBD-F working solution.[1]
-
Mix the solution thoroughly and incubate at 60°C for 5-7 minutes in a water bath, protected from light.[1][8]
-
After incubation, cool the mixture to room temperature.[1]
-
Stop the reaction by adding an appropriate volume of the stopping solution (e.g., 100 µL of 0.1 N HCl).[8]
-
The derivatized sample is now ready for HPLC analysis. Inject 10 µL of the final solution into the HPLC system.[1]
Note: Reaction conditions such as time, temperature, and pH may need to be optimized for specific applications and amino acids.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of amino acids using NBD-F derivatization.
Table 1: Derivatization and Detection Parameters
| Parameter | Value | Reference |
| Derivatization Conditions | ||
| pH | 8.0 - 9.5 | [3][5][8] |
| Temperature | Room Temperature - 80°C | [5][9] |
| Time | 1 - 40 minutes | [3][5] |
| Fluorescence Detection | ||
| Excitation Wavelength (λex) | ~470 nm | [3][5][8] |
| Emission Wavelength (λem) | ~530-540 nm | [3][5][8] |
| UV Detection | ||
| Detection Wavelength | ~472 nm | [6] |
Table 2: HPLC Performance Characteristics
| Parameter | Value | Reference |
| Detection Limits (LOD) | ||
| Fluorescence Detection | 0.6 - 20 fmol | [4][5] |
| UV Detection | 0.02 - 0.15 µmol/L | [6] |
| Quantification Limits (LOQ) | 1.9 - 57 fmol | [4] |
| Linearity Range | 20 fmol to 20 pmol | [5] |
| Correlation Coefficient (r²) | ≥0.999 | [5][6] |
| Precision (RSD) | ||
| Intra-day | 1.8 - 3.2% | [6] |
| Inter-day | 2.4 - 4.7% | [6] |
| Recovery | 94.9 - 105.2% | [6] |
HPLC Analysis Conditions
A generalized HPLC method for the separation of NBD-amino acid derivatives is provided below. This may require optimization based on the specific column and HPLC system used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Phosphate or citrate (B86180) buffer (e.g., 20 mM, pH 6.0-6.2)[6][8]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and water[6][8]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic derivatives. For example: 0-20 min, 10% to 50% B; 20-30 min, 50% to 100% B.[8]
Conclusion
Pre-column derivatization with NBD-F is a robust and highly sensitive method for the quantification of amino acids in a variety of sample matrices. The straightforward derivatization procedure, coupled with the stability of the resulting fluorescent products, makes this an excellent choice for researchers, scientists, and drug development professionals requiring precise and reliable amino acid analysis. The protocols and data presented in this application note provide a solid foundation for the implementation of this powerful analytical technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Biogenic Amines using 4-Fluoro-2,1,3-benzoxadiazole (ABD-F)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed through the decarboxylation of amino acids or amination and transamination of aldehydes and ketones.[1][2] They are present in a wide variety of food products and biological samples.[3] The concentration of biogenic amines can be an indicator of food spoilage or quality and they play significant roles in various physiological and pathophysiological processes.[1][4] Accurate and sensitive quantification of biogenic amines is therefore crucial in food safety, clinical diagnostics, and neuroscience research.
4-Fluoro-2,1,3-benzoxadiazole (ABD-F), and its analogue 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are highly effective pre-column derivatization reagents used in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the analysis of biogenic amines.[5][6] These reagents react with primary and secondary amino groups of biogenic amines to yield highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors (FLD).[6][7] The resulting derivatives are stable and can be separated with high resolution on a reversed-phase HPLC column.[6]
This document provides detailed application notes and protocols for the quantitative analysis of biogenic amines using ABD-F derivatization followed by HPLC with fluorescence detection.
I. Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of various biogenic amines using fluorescent derivatization and chromatographic separation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Biogenic Amines.
| Biogenic Amine | Analytical Method | LOD | LOQ | Reference |
| Tryptamine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| β-phenylethylamine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Putrescine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Cadaverine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Histamine (B1213489) | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Tyramine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Spermidine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Spermine | HPLC | 0.01-0.18 mg/kg | 0.02-0.31 mg/kg | [8] |
| Histamine | CE-FLD | 2.1 x 10⁻⁸ M | - | [5] |
| Spermine | CE-FLD | 5.1 x 10⁻⁸ M | - | [5] |
Table 2: Method Validation Parameters for Biogenic Amine Analysis.
| Parameter | Food Matrix | Value | Reference |
| Intraday Precision (RSD) | Apple juice, Juk, corn oil, peanut butter | 1.86 - 5.95% | [8] |
| Interday Precision (RSD) | Apple juice, Juk, corn oil, peanut butter | 2.08 - 5.96% | [8] |
| Recovery | Juk (Putrescine, 10 mg/kg) | 89.63% | [8] |
| Recovery | Corn oil (Tyramine, 10 mg/kg) | 84.85% (accuracy) | [9] |
| Linearity (R²) | Standard solutions | > 0.99 | [10] |
| Trueness | Meat products | -20% to +20% | [10] |
| Precision (RSDr and RSDR) | Meat products | ≤ 25% | [10] |
II. Experimental Protocols
A. Protocol for Sample Preparation and Extraction of Biogenic Amines from Food Samples (e.g., Fish)
This protocol is a general guideline and may require optimization for different sample matrices.
Materials:
-
6% Perchloric acid (HClO₄)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized fish sample into a centrifuge tube.
-
Add 10 ml of 6% perchloric acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.[4]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
The filtered extract is now ready for derivatization.
B. Protocol for Pre-column Derivatization with this compound (ABD-F)
Materials:
-
ABD-F solution (e.g., 20 mM in acetonitrile)
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Heating block or water bath
-
Extracted sample or standard solution of biogenic amines
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the filtered sample extract or standard solution with 100 µL of borate buffer.
-
Add 100 µL of the ABD-F solution to the mixture.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 5-20 minutes). Optimal conditions may need to be determined empirically.[6] For a similar reagent, NBD-F, reaction conditions of 80°C for 5 minutes have been reported.[11]
-
After incubation, cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
C. Protocol for HPLC-FLD Analysis of ABD-F Derivatized Biogenic Amines
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH adjusted) or water
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
Chromatographic Conditions:
-
Column: Zorbax Eclipse amino acid column (4.6x150mm, 3.5µ) or equivalent.[4]
-
Mobile Phase: A gradient elution is typically used to separate multiple biogenic amines. An example gradient is as follows (optimization is recommended):
-
0-5 min: 20% B
-
5-20 min: 20-80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-30 min: 80-20% B (linear gradient)
-
30-35 min: 20% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Fluorescence Detector Settings:
Data Analysis:
-
Identify the peaks of the derivatized biogenic amines based on the retention times of the standard solutions.
-
Quantify the concentration of each biogenic amine by comparing the peak area or peak height of the sample with a calibration curve generated from the analysis of standard solutions of known concentrations.
III. Visualizations
Caption: Experimental workflow for the quantitative analysis of biogenic amines.
Caption: Derivatization reaction of a biogenic amine with ABD-F.
References
- 1. fda.gov [fda.gov]
- 2. ir.unimas.my [ir.unimas.my]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. mitrask.com [mitrask.com]
- 5. Simultaneous determination of histamine and polyamines by capillary zone electrophoresis with 4-fluor-7-nitro-2,1,3-benzoxadiazole derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with 4-Fluoro-2,1,3-benzoxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with environmentally sensitive fluorescent probes is a powerful tool for elucidating protein structure, function, and dynamics. Among the various fluorophores available, 4-fluoro-2,1,3-benzoxadiazole (also known as SBD-F) and its derivatives have emerged as valuable reagents. These small, uncharged molecules are fluorogenic, exhibiting minimal fluorescence until they react with a nucleophilic residue on a protein, primarily the thiol group of cysteine or the amino groups of lysine (B10760008) and the N-terminus. The resulting benzoxadiazole-protein adduct displays fluorescence that is highly sensitive to the polarity of its local environment, making it an excellent reporter for conformational changes, ligand binding, and protein-protein interactions.
This document provides detailed application notes and protocols for the site-specific labeling of proteins using this compound derivatives. It is intended for researchers, scientists, and drug development professionals who wish to employ these versatile fluorescent probes in their studies.
Chemical Properties and Reactivity
This compound derivatives, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are electrophilic reagents that readily undergo nucleophilic aromatic substitution. The fluorine atom is an excellent leaving group, facilitating covalent bond formation with nucleophilic amino acid side chains.
-
Reaction with Thiols (Cysteine): The reaction with the sulfhydryl group of cysteine is highly efficient and specific, particularly at neutral to slightly alkaline pH (pH 7.0-8.0). This makes SBD-F derivatives excellent reagents for cysteine-specific labeling. The resulting thioether bond is generally stable, although it has been shown that the labeling can be reversed under specific conditions of heat, basic pH, and the presence of reducing agents.[1]
-
Reaction with Amines (Lysine and N-terminus): SBD-F derivatives also react with the primary amino groups of lysine residues and the protein's N-terminus. This reaction is favored at a more alkaline pH (typically pH 8.0-9.5) to ensure the deprotonation of the amino groups, thereby increasing their nucleophilicity.
The choice of the specific derivative and the reaction conditions (e.g., pH, temperature, and reaction time) can be optimized to achieve the desired site-specificity.
Applications in Protein Science
The environment-sensitive fluorescence of benzoxadiazole-labeled proteins makes them suitable for a wide range of applications:
-
Probing Protein Conformation: Changes in the local environment of the attached probe due to protein folding, unfolding, or conformational changes upon ligand binding can lead to significant shifts in fluorescence emission spectra and quantum yield.
-
Studying Protein-Protein and Protein-Ligand Interactions: The binding of a labeled protein to its partner can alter the microenvironment of the fluorophore, resulting in a detectable change in fluorescence. For example, the modification of pig plasma gelsolin with NBD-F allowed for the monitoring of its interaction with actin and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[2]
-
Enzyme Kinetics and Inhibition: The binding of substrates or inhibitors to an enzyme can be monitored by the fluorescence changes of a strategically placed benzoxadiazole probe.
-
High-Throughput Screening: The fluorogenic nature of these reagents is advantageous for developing assays to screen for modulators of protein function.
Quantitative Data Summary
The following tables summarize key quantitative data for proteins labeled with this compound derivatives and related compounds.
Table 1: Spectroscopic Properties of Benzoxadiazole-Labeled Proteins
| Labeled Protein/Molecule | Derivative Used | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference(s) |
| NBD-labeled Gelsolin | NBD-F | ~478 | ~550 | Not Reported | Not Reported | [2] |
| NBD-Gelsolin-Actin Complex | NBD-F | Not Reported | Red-shifted by 5 nm | Not Reported | Decreased by 30% | [2] |
| NBD-Gelsolin-PtdIns(4,5)P2 Complex | NBD-F | Not Reported | Blue-shifted by 5 nm | Not Reported | Increased by 20% | [2] |
| NBD-labeled Amines | NBD-F | 488 | Not Reported | Not Reported | Not Reported | [3] |
| ABD-labeled Thiols | ABD-F | ~380 | ~510 | Not Reported | Not Reported | |
| Pacific Blue-labeled Avidin | Pacific Blue | 395 | 458 | Not Reported | 0.20 | [4] |
| Lissamine-labeled Avidin | Lissamine | 573 | 595 | Not Reported | 0.16 | [4] |
| Texas Red-labeled Avidin | Texas Red | 590 | 620 | Not Reported | 0.08 | [4] |
Table 2: Labeling Conditions and Efficiency
| Target Protein | Derivative Used | Target Residue | Molar Excess of Dye | Reaction pH | Reaction Time | Labeling Efficiency | Reference(s) |
| Various single-cysteine proteins | Maleimide-dyes | Cysteine | Not specified | 7.3 | Not specified | 70-90% | [5][6] |
| Gelsolin | NBD-F | Lysine | Not specified | Not specified | Not specified | Not specified | [2] |
| Amino Acids | NBD-F | Amine | 20 mM (final conc.) | Not specified | 5 min at 80°C | Not specified | [3] |
| Avidin | O-NBD probe | Lysine | 1:1 | 7.0 | 1 hour at 0°C | High | [7] |
Experimental Protocols
Here we provide detailed protocols for the site-specific labeling of cysteine and lysine residues with this compound derivatives.
Protocol 1: Cysteine-Specific Labeling
This protocol is optimized for the selective labeling of cysteine residues using a thiol-reactive derivative like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F).
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) or a similar thiol-reactive derivative.
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.2.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M β-mercaptoethanol or DTT.
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the fluorescent dye. This can be achieved by buffer exchange using a desalting column or dialysis. The presence of a reducing agent will compete with the protein's thiols for the labeling reagent.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the SBD-F derivative in anhydrous DMF or DMSO to a concentration of 10-20 mM. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quench the Reaction:
-
Add the quenching reagent to a final concentration of 10-50 mM to react with any unreacted dye. Incubate for at least 30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform extensive dialysis against the storage buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the SBD-protein adduct (typically around 380-480 nm, depending on the derivative).
-
The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: Lysine-Specific Labeling
This protocol is adapted for labeling primary amines (lysine residues and the N-terminus) using a derivative like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Materials:
-
Protein of interest.
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
-
Reaction Buffer: 50 mM Sodium Bicarbonate or Borate buffer, pH 8.5-9.5. Important: Avoid amine-containing buffers like Tris.
-
Quenching Reagent: 1 M Glycine or Tris buffer.
-
Purification System: Size-exclusion chromatography column or dialysis tubing.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve NBD-F in anhydrous DMF or DMSO to a concentration of 10-20 mM. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the NBD-F stock solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quench the Reaction:
-
Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted NBD-F. Incubate for 1 hour at room temperature.
-
-
Purification of Labeled Protein:
-
Purify the labeled protein as described in Protocol 1, step 5.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified labeled protein at 280 nm and at the absorbance maximum of the NBD-protein adduct (around 478 nm).
-
Calculate the degree of labeling using the Beer-Lambert law.
-
Visualizations
The following diagrams illustrate the chemical reactions and a general workflow for a protein interaction study using SBD-F derivatives.
Caption: Chemical reactions of SBD-F with cysteine and lysine residues.
Caption: General experimental workflow for protein interaction studies.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteines. | Ensure complete removal of reducing agents before labeling. Optimize reduction conditions. |
| Inactive dye. | Use freshly prepared dye solution. Store dye protected from light and moisture. | |
| Low protein concentration. | Increase protein concentration to >1 mg/mL. | |
| Inappropriate pH. | Optimize the pH of the reaction buffer for the target residue (pH ~7.2 for Cys, 8.5-9.5 for Lys). | |
| Non-specific Labeling | Reaction conditions too harsh. | Reduce the molar excess of the dye, reaction time, or temperature. |
| Incorrect pH. | Ensure the pH is optimized for the desired site-specificity. | |
| Precipitation of Protein | High concentration of organic solvent from dye stock. | Add the dye stock solution slowly while vortexing. Keep the final concentration of DMF/DMSO below 10% (v/v). |
| Dye-induced aggregation. | Perform labeling at a lower temperature (4°C). Screen different buffer conditions. | |
| Loss of Protein Activity | Labeling of an essential residue. | Perform activity assays after labeling. If activity is lost, consider site-directed mutagenesis to remove reactive residues from the active site or use a milder labeling approach. |
| Denaturation during labeling. | Perform the reaction at a lower temperature or for a shorter duration. |
Conclusion
This compound derivatives are versatile and powerful tools for the site-specific labeling of proteins. Their fluorogenic nature and the environmental sensitivity of their fluorescence provide a robust platform for investigating a wide array of biological questions, from fundamental protein biophysics to drug discovery. By carefully selecting the appropriate derivative and optimizing the reaction conditions as outlined in these protocols, researchers can successfully label their protein of interest and gain valuable insights into its function and interactions.
References
- 1. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Properties of Labeled Proteins Near Silver Colloid Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unconventional Applications of 4-fluoro-2,1,3-benzoxadiazole in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the unconventional use of 4-fluoro-2,1,3-benzoxadiazole (NBD-F) and its derivatives in materials science. NBD-F, a well-known fluorescent labeling agent, exhibits versatile properties that extend beyond traditional bio-labeling, finding novel applications in the development of advanced materials with tailored functions. These applications include the fabrication of sensitive chemosensors, stimuli-responsive polymers, and innovative sensing platforms.
Fluorescent Chemosensors for Analyte Detection
The electron-deficient nature of the benzoxadiazole ring makes NBD derivatives highly sensitive to their electronic environment. This property is exploited in the design of "turn-on" or ratiometric fluorescent chemosensors for a variety of analytes. The reaction of NBD-F with a recognition moiety allows for the creation of probes that exhibit a significant change in their fluorescence properties upon binding to a target analyte.
Application Note: "Turn-On" Fluorescent Sensor for Hydrogen Sulfide (B99878) (H₂S)
Hydrogen sulfide is a crucial signaling molecule in various physiological and pathological processes. NBD-based probes offer a sensitive and selective method for H₂S detection. The sensing mechanism is typically based on the H₂S-mediated cleavage of an NBD-amine or NBD-ether bond, which releases a highly fluorescent NBD-thiol derivative.
Sensing Mechanism:
Quantitative Data Summary:
| Probe Type | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |
| NBD-Ether | H₂S | 468 | 550 | >0.5 (after rxn) | 190 nM | [1] |
| Piperazinyl-NBD | H₂S | 465 | 545 | - | 0.15 µM | |
| NBD-Azide | H₂S | 460 | 550 | - | 50 nM |
Experimental Protocol: Synthesis and Application of an NBD-Based H₂S Probe
This protocol describes the synthesis of a simple NBD-ether based fluorescent probe for H₂S detection.
Materials:
-
This compound (NBD-F)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydrosulfide (B80085) (NaHS) as H₂S source
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
Protocol:
-
Probe Synthesis (4-phenoxy-2,1,3-benzoxadiazole):
-
Dissolve phenol (1.1 mmol) and K₂CO₃ (2.0 mmol) in 10 mL of dry ACN in a round-bottom flask.
-
Add NBD-F (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the NBD-ether probe.
-
-
Fluorescence Measurements for H₂S Detection:
-
Prepare a stock solution of the NBD-ether probe (1 mM) in DMSO.
-
Prepare a stock solution of NaHS (10 mM) in deoxygenated water.
-
In a cuvette, add the probe solution to PBS buffer (pH 7.4) to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (λex = 468 nm).
-
Add aliquots of the NaHS stock solution to the cuvette to achieve the desired H₂S concentrations.
-
After a 10-minute incubation period, record the fluorescence spectrum.
-
A significant increase in fluorescence intensity at around 550 nm indicates the presence of H₂S.
-
NBD-Functionalized Polymers for Sensing and Stimuli-Responsive Applications
Incorporating the NBD moiety into polymer chains allows for the development of smart materials that can respond to external stimuli such as pH, temperature, or the presence of specific analytes. The high reactivity of NBD-F towards amine or hydroxyl groups makes it a versatile tool for the post-polymerization modification of polymers.
Application Note: NBD-Functionalized Polymer for Copper Ion (Cu²⁺) Detection
Copper is an essential trace element, but its excess can be toxic. NBD-functionalized polymers can act as sensitive and selective fluorescent sensors for Cu²⁺. The sensing mechanism often involves the coordination of Cu²⁺ to a chelating unit attached to the polymer, which in turn quenches the fluorescence of the nearby NBD group.
Experimental Workflow:
Quantitative Data Summary:
| Polymer Backbone | Chelating Unit | λex (nm) | λem (nm) | Quenching Efficiency (%) | Detection Limit (LOD) | Reference |
| Poly(N-isopropylacrylamide) | Amine | 470 | 540 | ~90 | 1.6 nM | |
| Chitosan | - | 478 | 534 | ~85 | 10 nM |
Experimental Protocol: Synthesis of an NBD-Functionalized Polymer for Cu²⁺ Sensing
This protocol outlines the modification of a commercially available amine-containing polymer with NBD-F and its use for the detection of Cu²⁺.
Materials:
-
Poly(allylamine) hydrochloride (PAH)
-
This compound (NBD-F)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
HEPES buffer (pH 7.0)
-
Dialysis tubing (MWCO 3.5 kDa)
Protocol:
-
Synthesis of NBD-functionalized PAH (PAH-NBD):
-
Dissolve PAH (100 mg) in 10 mL of 0.1 M NaHCO₃ buffer (pH 8.5).
-
Separately, dissolve NBD-F (10 mg) in 1 mL of DMF.
-
Add the NBD-F solution dropwise to the PAH solution while stirring.
-
Allow the reaction to proceed for 12 hours at room temperature in the dark.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted NBD-F and other small molecules.
-
Lyophilize the purified solution to obtain the PAH-NBD polymer as a yellow powder.
-
-
Fluorescence Titration for Cu²⁺ Detection:
-
Prepare a stock solution of PAH-NBD (1 mg/mL) in HEPES buffer (pH 7.0).
-
Prepare a series of CuSO₄ solutions of varying concentrations in HEPES buffer.
-
In a 96-well plate, add 100 µL of the PAH-NBD solution to each well.
-
Add 100 µL of the different CuSO₄ solutions to the wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (λex = 470 nm, λem = 540 nm).
-
A decrease in fluorescence intensity with increasing Cu²⁺ concentration indicates the sensing event.
-
Unconventional Application in Forensic Science: Latent Fingerprint Detection
The high reactivity of NBD-F with the amino acid residues present in fingerprint sweat makes it a valuable reagent for developing latent fingerprints on porous surfaces like paper. The reaction produces highly fluorescent prints that can be visualized under a suitable light source.
Application Note: NBD-F for Enhanced Fingerprint Visualization
Compared to traditional reagents like ninhydrin, NBD-F offers the advantage of producing fluorescent fingerprints, which can provide better contrast and sensitivity, especially on colored or patterned backgrounds.
Logical Relationship of Fingerprint Detection:
Experimental Protocol: Development of Latent Fingerprints with NBD-F
This protocol provides a general procedure for using NBD-F to visualize latent fingerprints on paper.
Materials:
-
This compound (NBD-F)
-
Dichloromethane
-
Acetic acid
-
Spray bottle
-
Forensic light source or UV lamp (with appropriate filters)
-
Goggles and gloves
Protocol:
-
Preparation of NBD-F Reagent:
-
Prepare a stock solution of NBD-F by dissolving 10 mg of NBD-F in 100 mL of a 1:1 mixture of methanol and dichloromethane.
-
To this solution, add 1 mL of glacial acetic acid.
-
Store the reagent in a dark, sealed container.
-
-
Fingerprint Development:
-
In a well-ventilated fume hood, lightly spray the paper surface containing the latent fingerprints with the NBD-F reagent.
-
Allow the solvent to evaporate completely at room temperature.
-
Gently heat the paper in an oven at 60-70 °C for 5-10 minutes to accelerate the reaction.
-
-
Visualization:
-
Examine the treated paper under a forensic light source with an excitation wavelength of approximately 470 nm.
-
Use an appropriate barrier filter (e.g., orange or red) to view the fluorescent fingerprints.
-
The developed fingerprints will appear as bright yellow-green fluorescent ridges against a darker background.
-
Disclaimer: The provided protocols are intended for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemicals. The specific parameters of the experiments may need to be optimized for different substrates and target analytes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluoro-2,1,3-benzoxadiazole (ABD-F) Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2,1,3-benzoxadiazole (ABD-F) for fluorescent labeling of thiols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the ABD-F labeling reaction?
A1: The optimal pH for the labeling reaction is typically around 8.0.[1][2] This slightly basic condition facilitates the nucleophilic aromatic substitution reaction by promoting the deprotonation of the thiol group, making it a more potent nucleophile.
Q2: What is the recommended temperature and incubation time for the labeling reaction?
A2: A common starting point for the reaction is 50°C for 5 minutes.[1][2] However, to suppress potential side reactions like thiol exchange, especially in samples containing oxidized thiols, a lower temperature (e.g., below 5°C) for a longer duration (e.g., 90 minutes) can be employed.[3]
Q3: My labeling efficiency is low. What are the potential causes and solutions?
A3: Low labeling efficiency can be caused by several factors:
-
Incorrect pH: Ensure the reaction buffer is at the optimal pH of 8.0.
-
Suboptimal Temperature/Time: The reaction may not have gone to completion. Consider increasing the incubation time or temperature, but be mindful of sample stability.
-
Reagent Degradation: ABD-F should be stored under desiccating conditions at -20°C.[4] Ensure your reagent is not expired and has been handled properly to prevent degradation.
-
Presence of Interfering Substances: Reducing agents in your sample can compete with your target thiol. The presence of oxidized thiols can also lead to thiol exchange reactions, reducing the yield of your desired product.[3] Consider sample purification or optimization of reaction conditions to minimize these effects.
-
Thiol Oxidation: Ensure your sample containing the thiol of interest has been handled under conditions that prevent oxidation to disulfides, which are unreactive with ABD-F.
Q4: I am observing non-specific labeling. How can I improve the specificity?
A4: While ABD-F is highly selective for thiols, some slow reaction with other nucleophiles like the hydroxyl group of tyrosine and α-amino groups can occur.[5] However, the resulting products are typically non-fluorescent.[5] If you suspect non-specific labeling is interfering with your results, consider the following:
-
Optimize Reaction Time: Use the shortest reaction time necessary for complete labeling of your target thiol to minimize side reactions.
-
Adjust pH: Lowering the pH slightly may reduce the reactivity of other nucleophiles, but this could also decrease the labeling efficiency of your target thiol. Empirical testing is recommended.
-
Purification: Post-labeling purification using techniques like HPLC can separate the specifically labeled product from non-specifically labeled molecules.
Q5: How should I prepare and store my ABD-F stock solution?
A5: ABD-F is soluble in 1M ammonium (B1175870) hydroxide (B78521) (50 mg/ml).[4] For long-term storage, it is recommended to store the solid reagent at -20°C under desiccating conditions.[4] Stock solutions should be protected from light and can be stored at -20°C for up to one month or -80°C for up to six months.[6]
Q6: At what pH is the fluorescence of the ABD-thiol adduct maximal?
A6: The maximum fluorescence intensity of the ABD-labeled thiol is observed at pH 2.[1][2] Therefore, after the labeling reaction, the mixture is typically acidified (e.g., with 100 mM HCl) before fluorescence measurement or HPLC analysis.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incomplete reaction. | Optimize reaction time and temperature. A standard condition is 50°C for 5 minutes.[1][2] |
| Incorrect pH for labeling. | Ensure the reaction buffer is at pH 8.0.[1][2] | |
| Degraded ABD-F reagent. | Use a fresh batch of ABD-F stored under appropriate conditions (-20°C, desiccated).[4] | |
| Thiol in the sample is oxidized. | Prepare samples under reducing conditions or add a mild reducing agent prior to labeling (ensure it is removed before adding ABD-F). | |
| Incorrect fluorescence measurement pH. | Acidify the sample to pH 2 before measurement to achieve maximum fluorescence intensity.[1][2] | |
| High Background Fluorescence | Excess, unreacted ABD-F. | Optimize the stoichiometry of ABD-F to the thiol. Use post-labeling purification (e.g., HPLC) to remove unreacted reagent. |
| Non-specific binding to other sample components. | Include a blocking step if applicable, or use a lower concentration of ABD-F. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Precisely control temperature, time, and pH for all experiments. |
| Sample variability. | Ensure consistent sample preparation and handling to minimize variations in thiol concentration and oxidation state. | |
| Thiol Exchange Reactions | Presence of oxidized thiols in the sample. | Perform the labeling reaction at a lower temperature (e.g., <5°C) for a longer duration (e.g., 90 minutes) to suppress the exchange reaction.[3] |
Experimental Protocols
Standard ABD-F Labeling Protocol for Thiols in Solution
This protocol is adapted from standard procedures for labeling thiols for HPLC analysis.[1]
-
Sample Preparation: Dissolve or dilute the sample containing the thiol in 100 mM borate (B1201080) buffer, pH 8.0, containing 2 mM EDTA.
-
Reagent Preparation: Prepare a 1 mM solution of ABD-F in 100 mM borate buffer, pH 8.0.
-
Labeling Reaction: Mix equal volumes of the sample solution and the ABD-F solution (e.g., 500 µL of each) in a reaction vial.
-
Incubation: Heat the reaction vial at 50°C for 5 minutes.
-
Reaction Quenching and pH Adjustment: Cool the vial on an ice bath and then add 300 µL of 100 mM HCl to stop the reaction and adjust the pH for maximal fluorescence.
-
Analysis: The mixture is now ready for HPLC analysis with fluorescence detection (Excitation: ~389 nm, Emission: ~513 nm).
Mild Labeling Protocol Using Molecular Sieves
This protocol is a milder alternative that avoids the need for added bases and can be performed at room temperature.[7]
-
Activation of Molecular Sieves: Activate 4 Å molecular sieves by heating at 280°C for 4 hours under vacuum.
-
Reaction Setup: In a suitable vial, combine the peptide or protein containing the cysteine residue with a 1.2 molar excess of ABD-F in DMF under an inert atmosphere (e.g., argon).
-
Catalysis: Add the activated molecular sieves to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 12 hours.
-
Purification: Purify the labeled product using reverse-phase HPLC.
Data Presentation
Table 1: Reaction Conditions for ABD-F Labeling of Thiols
| Parameter | Standard Condition | Alternative (Mild) Condition | Reference(s) |
| pH | 8.0 (Borate Buffer) | Not specified (DMF solvent) | [1][2][7] |
| Temperature | 50°C | Room Temperature | [1][2][7] |
| Time | 5 minutes | 12 hours | [1][2][7] |
| Catalyst/Additive | None | Activated 4 Å Molecular Sieves | [7] |
Table 2: Detection Limits of ABD-Labeled Thiols by HPLC
| Compound | Detection Limit (S/N=3) | Reference(s) |
| Cysteine | 0.6 pmol per injection | [1] |
| Glutathione | 0.4 pmol per injection | [1] |
| N-acetylcysteine | 1.9 pmol per injection | [1] |
| Cysteamine | 0.5 pmol per injection | [1] |
Visualizations
Caption: Experimental workflow for ABD-F labeling of thiols.
Caption: Reaction mechanism of ABD-F with a thiol group.
References
- 1. Derivatization Reagent for HPLC ABD-F | CAS 91366-65-3 Dojindo [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]
- 5. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]
common issues with NBD-F derivatization and solutions
Welcome to the technical support center for NBD-F (4-Fluoro-7-nitrobenzofurazan) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the fluorescent labeling of amines and thiols with NBD-F.
Frequently Asked Questions (FAQs)
Q1: What is NBD-F and what is it used for?
A1: NBD-F (4-Fluoro-7-nitrobenzofurazan) is a fluorogenic reagent used for the derivatization of primary and secondary amines, as well as thiols.[1][2][3] It is not fluorescent on its own but reacts with these functional groups to form highly fluorescent adducts that can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[2][4][5] The resulting NBD-labeled compounds typically have an excitation maximum around 470 nm and an emission maximum around 530 nm.[2][5]
Q2: What are the advantages of using NBD-F over other labeling reagents like NBD-Cl?
A2: The primary advantage of NBD-F is its higher reactivity compared to 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl).[4][6][7] For instance, the reaction of NBD-F with glycine (B1666218) is approximately 500 times faster than with NBD-Cl.[6][7] This high reactivity allows for shorter reaction times and milder derivatization conditions, which can be advantageous when working with sensitive analytes.[4][5]
Q3: What are the optimal reaction conditions for NBD-F derivatization?
A3: NBD-F reactions are typically carried out under mild basic conditions. The optimal pH is generally between 8.0 and 9.5, often maintained using a borate (B1201080) buffer.[5][8] The reaction is also temperature-dependent, with common protocols suggesting incubation at 60°C for 1 to 7 minutes.[1][5][8] However, some protocols have been optimized for different temperatures and times, such as 80°C for 5 minutes.[9] It is crucial to optimize these conditions for your specific analyte and experimental setup.
Q4: How should NBD-F be stored?
A4: Due to its high reactivity, NBD-F should be stored with care. It is recommended to store the solid powder at -20°C, protected from light and moisture.[1][8] Solutions of NBD-F, typically prepared in aprotic solvents like acetonitrile (B52724) or DMSO, should also be stored at -20°C or -80°C and used as fresh as possible.[1][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during NBD-F derivatization experiments.
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect pH: The reaction between NBD-F and amines is highly pH-dependent. An acidic or neutral pH will significantly slow down or prevent the reaction.
-
Reagent Degradation: NBD-F is sensitive to moisture and light. Improper storage can lead to hydrolysis and loss of reactivity.
-
Insufficient Incubation Time or Temperature: The derivatization reaction may be incomplete if the incubation time is too short or the temperature is too low for your specific analyte.
-
Low Analyte Concentration: The concentration of the amine or thiol in your sample may be below the detection limit of your instrument.
-
Fluorescence Quenching: High concentrations of the NBD-labeled product can lead to self-quenching.[10] The fluorescence of NBD adducts is also sensitive to the polarity of the solvent, with weaker fluorescence observed in highly polar or aqueous environments.[11][12]
Solutions:
-
Optimize Reaction pH: Ensure the reaction buffer is within the optimal pH range of 8.0-9.5. Use a freshly prepared borate buffer.
-
Use Fresh Reagent: Prepare NBD-F solutions fresh and store the solid reagent under the recommended conditions.
-
Optimize Reaction Conditions: Systematically vary the incubation time and temperature to find the optimal conditions for your analyte. A typical starting point is 60°C for 5-10 minutes.[1][8]
-
Concentrate Your Sample: If you suspect a low analyte concentration, consider concentrating your sample before derivatization.
-
Dilute the Sample Before Measurement: To avoid self-quenching, you may need to dilute the reaction mixture before fluorescence measurement.
-
Solvent Considerations: Be aware that the fluorescence quantum yield of NBD adducts is solvent-dependent. For maximal fluorescence, a less polar environment is often preferred.[11]
Issue 2: High Background Fluorescence or Multiple Peaks in Chromatography
Possible Causes:
-
Excess NBD-F: Unreacted NBD-F can contribute to background signal.
-
Side Reactions: NBD-F can react with other nucleophiles in the sample matrix, such as thiols, leading to multiple fluorescent products.[4] The NBD derivatives of thiols can sometimes be unstable.[13]
-
Hydrolysis of NBD-F: NBD-F can hydrolyze in aqueous basic solutions to form the non-reactive and fluorescent 4-hydroxy-7-nitrobenzofurazan (B3182152) (NBD-OH).
-
Contaminated Reagents or Glassware: Impurities in solvents, buffers, or on glassware can react with NBD-F.
Solutions:
-
Optimize Reagent Concentration: Use the minimum amount of NBD-F required for complete derivatization of your analyte. A molar excess of NBD-F is typically needed, but a very large excess should be avoided.
-
Sample Clean-up: If your sample matrix is complex, consider a sample clean-up step (e.g., solid-phase extraction) to remove interfering substances before derivatization.
-
Control Reactions: Run a blank reaction (without the analyte) to identify peaks corresponding to NBD-F hydrolysis or other reagent-related artifacts.
-
Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity (e.g., HPLC grade).
-
Post-Reaction Quenching: After the derivatization is complete, the reaction can be stopped and the pH lowered by adding an acid (e.g., HCl).[5] This will protonate any remaining amines and prevent further reaction.
Issue 3: Poor Reproducibility
Possible Causes:
-
Inconsistent Reaction Conditions: Small variations in pH, temperature, or incubation time can lead to significant differences in derivatization efficiency.
-
Pipetting Errors: Inaccurate pipetting of the analyte or NBD-F solution can lead to variability.
-
Light Exposure: NBD-F and its derivatives are light-sensitive. Inconsistent exposure to light during the procedure can cause photodegradation and variable results.
-
Instability of NBD-Thiol Adducts: NBD conjugates of thiols can be unstable and may undergo rearrangement or degradation over time.[13]
Solutions:
-
Strict Control of Reaction Parameters: Use a calibrated water bath or heat block for precise temperature control. Carefully monitor and control the pH of the reaction mixture. Use a timer to ensure consistent incubation times.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents.
-
Protect from Light: Perform the derivatization in amber vials or protect the reaction vessels from light as much as possible.[1]
-
Analyze Samples Promptly: For thiol derivatization, analyze the samples by HPLC as soon as possible after the reaction is complete to minimize potential degradation of the adducts.
Quantitative Data Summary
Table 1: Typical Reaction Parameters for NBD-F Derivatization
| Parameter | Typical Range/Value | Notes |
| pH | 8.0 - 9.5 | Borate buffer is commonly used.[5][8] |
| Temperature | 60 - 80 °C | Optimization is crucial for specific analytes.[1][8][9] |
| Reaction Time | 1 - 10 minutes | Higher temperatures may allow for shorter reaction times.[1][5][9] |
| NBD-F Concentration | 2 - 20 mM | A molar excess relative to the analyte is required.[8][9] |
| Solvent for NBD-F | Acetonitrile or DMSO | NBD-F is dissolved in an aprotic solvent before adding to the aqueous reaction mixture.[8] |
Table 2: Spectroscopic Properties of NBD-Amine Adducts
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~470 nm | Can vary slightly depending on the solvent and the specific amine.[2][5] |
| Emission Maximum (λem) | ~530 nm | The fluorescence is typically green.[2][5] |
Experimental Protocols
Detailed Protocol: NBD-F Derivatization of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the pre-column derivatization of amino acids with NBD-F.
Materials:
-
NBD-F (4-Fluoro-7-nitrobenzofurazan)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Amino acid standards or sample
-
Milli-Q water or equivalent
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (e.g., 100 mM, pH 9.5): Dissolve boric acid in Milli-Q water and adjust the pH to 9.5 with NaOH.
-
NBD-F Solution (e.g., 20 mM): Dissolve the appropriate amount of NBD-F in acetonitrile. Prepare this solution fresh and protect it from light.
-
HCl Solution (e.g., 100 mM): Dilute concentrated HCl in Milli-Q water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the amino acid standard or sample solution.
-
Add 100 µL of the borate buffer (pH 9.5).
-
Add 50 µL of the NBD-F solution in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a heating block or water bath at 60°C for 5 minutes. Protect from light during incubation.
-
-
Stopping the Reaction:
-
After incubation, immediately cool the mixture on ice for 1-2 minutes.
-
Add 300 µL of the HCl solution to stop the reaction and neutralize the excess base.
-
Vortex the mixture again.
-
-
Analysis:
-
Transfer the final solution to an autosampler vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a fluorescence detector.
-
Set the excitation wavelength to 470 nm and the emission wavelength to 530 nm.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 7. NBD-F [4-Fluoro-7-nitrobenzofurazan] - Creative BioMart [creativebiomart.net]
- 8. NBD-F | TargetMol [targetmol.com]
- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
reducing background fluorescence in 4-fluoro-2,1,3-benzoxadiazole assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-fluoro-2,1,3-benzoxadiazole (NBD-F) and related benzoxadiazole assays. Our goal is to help you minimize background fluorescence and obtain high-quality, reproducible data.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure your signal and reduce the sensitivity of your assay. This guide provides a systematic approach to identifying and mitigating common causes of high background.
Problem: My negative controls show high fluorescence, obscuring the signal from my sample.
High background can originate from several sources. Follow these steps to diagnose and resolve the issue:
Step 1: Identify the Source of Background Fluorescence
First, determine the contribution of each component in your assay to the overall background.
Experimental Protocol: Background Source Determination
-
Prepare a series of control samples in a microplate format.
-
Include the following controls:
-
Media/Buffer Only: To assess the fluorescence of the assay buffer or cell culture medium.
-
Unstained Cells/Sample Only: To measure the natural autofluorescence of your biological sample.[1][2][3][4]
-
NBD-F in Media/Buffer Only: To check for fluorescence from the unbound probe.
-
Isotype Control (for antibody-based assays): To assess non-specific binding of antibodies.[5]
-
-
Measure the fluorescence of each control under the same conditions as your experimental samples.
-
Analyze the results to pinpoint the primary source of the high background.
Step 2: Implement Solutions Based on the Source
Once you have identified the primary source of the background, implement the targeted solutions below.
Troubleshooting Decision Tree
Caption: A decision tree to guide the troubleshooting process for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of autofluorescence in my cell-based assay?
A1: Autofluorescence originates from endogenous molecules within the cells and the surrounding medium.[2][4]
-
Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) are common sources of autofluorescence, often emitting in the blue to green spectrum.[2][3] Lipofuscin, a pigment that accumulates in aging cells, has a broad emission spectrum and can be a significant contributor.[3]
-
Cell Culture Media: Many standard cell culture media contain components that fluoresce. Phenol red, a common pH indicator, and fetal bovine serum (FBS), which is rich in fluorescent proteins and other molecules, are major contributors to background fluorescence.[3][6]
-
Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by cross-linking proteins.[1][2][4]
Q2: How can I reduce autofluorescence from my biological samples?
A2: Several strategies can be employed to minimize autofluorescence.
-
Use Phenol Red-Free Media: Whenever possible, switch to a phenol red-free formulation of your cell culture medium, especially for the final incubation and imaging steps.[6]
-
Reduce Serum Concentration: If your cells can tolerate it, reduce the concentration of fetal bovine serum (FBS) or use a serum-free medium for the duration of the assay.[3][6]
-
Optimize Fixation: If fixation is necessary, use the minimum required incubation time.[1] Consider alternative fixatives or use a reducing agent like sodium borohydride (B1222165) after aldehyde fixation to quench the resulting autofluorescence.[3]
-
Perfuse Tissues: For tissue samples, perfusing with a phosphate-buffered saline (PBS) solution before fixation can help remove red blood cells, which contain heme groups that cause autofluorescence.[1][4]
-
Choose Red-Shifted Dyes: If possible, use fluorescent probes that excite and emit at longer wavelengths (in the red or far-red spectrum), as cellular autofluorescence is less prominent in this range.[2][6]
Q3: My background is high even without cells. What could be the cause and how do I fix it?
A3: High background in the absence of cells is likely due to the NBD-F probe itself or contaminated reagents.
-
Optimize NBD-F Concentration: Using an excessively high concentration of NBD-F can lead to a high background signal from the unbound probe. Perform a concentration titration to find the optimal balance between signal and background.
-
Improve Washing Steps: Inefficient washing can leave residual unbound probe. Increase the number of wash steps or the duration of each wash to more effectively remove the unbound NBD-F.[7][8]
-
Use a Quencher: In some homogeneous assays, a quencher molecule can be used to reduce the fluorescence of the unbound probe.[9]
-
Check for Contamination: Ensure that your buffers and other reagents are not contaminated with fluorescent substances.[7]
Q4: How does non-specific binding contribute to high background, and how can I prevent it?
A4: Non-specific binding occurs when the fluorescent probe or labeled antibody adheres to surfaces other than the intended target, such as the well plate or other cellular components.[10]
-
Blocking: Proper blocking is crucial to prevent non-specific binding. Use a suitable blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, and consider increasing the concentration or incubation time of the blocking step.[7]
-
Probe/Antibody Concentration: Similar to optimizing the NBD-F concentration, titrating your primary and secondary antibodies is essential to find the lowest concentration that still provides a robust specific signal.
-
Dye Choice: The chemical properties of the fluorescent dye can influence its propensity for non-specific binding. Hydrophobic dyes tend to bind non-specifically to surfaces.[10][11] While you are using NBD-F, if you are conjugating it to other molecules, consider the overall hydrophilicity of the final probe.
-
Washing: Thorough washing is critical to remove non-specifically bound probes. Adding a mild detergent like Tween-20 to your wash buffer can help reduce non-specific interactions.[7]
Data and Protocols
Table 1: Recommended Starting Concentrations for NBD-F Assays
| Parameter | Recommended Range | Notes |
| NBD-F Concentration | 10-50 µM | Optimal concentration is application-dependent and should be determined empirically.[12] |
| Reaction Temperature | 60-80 °C | Higher temperatures can increase the reaction rate but may also increase background.[12] |
| Reaction Time | 5-30 minutes | Longer incubation times may lead to increased non-specific labeling.[12] |
| pH of Reaction Buffer | 8.0-9.5 | NBD-F reacts with amines under alkaline conditions. |
Experimental Protocol: NBD-F Labeling of Amino Acids
This protocol is a general guideline for the derivatization of amino acids with NBD-F for subsequent analysis.[13]
-
Prepare a working solution of NBD-F in a suitable organic solvent like acetonitrile.
-
Mix your sample (containing amino acids) with a borate (B1201080) buffer solution (pH ~9.0).
-
Add the NBD-F working solution to the sample mixture.
-
Incubate the reaction mixture at 60°C for 5-10 minutes, protected from light.
-
Cool the reaction to room temperature.
-
The sample is now ready for analysis by methods such as HPLC or capillary electrophoresis.[12][13]
Signaling Pathway Visualization
The following diagram illustrates the general principle of a fluorescence "turn-on" assay where NBD-F reacts with a target analyte.
Caption: The reaction of NBD-F with a target analyte leads to a fluorescent product.
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. arp1.com [arp1.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Photostability of 4-Fluoro-2,1,3-Benzoxadiazole (4-F-NBD) Adducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 4-fluoro-2,1,3-benzoxadiazole (4-F-NBD) adducts and strategies to prevent photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-F-NBD) and why is its photostability a concern?
This compound (also known as NBD-F) is a fluorogenic labeling reagent used to derivatize primary and secondary amines in proteins and peptides, rendering them fluorescent.[1][2] Upon reaction, the resulting NBD adduct can be excited by blue light (around 470 nm) and emits green fluorescence (around 530 nm).[1] Photostability is a critical concern because, like many fluorophores, NBD adducts are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This can lead to signal loss during imaging experiments, affecting the quality and quantitative accuracy of the data.
Q2: What causes photobleaching of 4-F-NBD adducts?
Photobleaching of NBD adducts, and fluorophores in general, is primarily caused by photochemical reactions that permanently damage the fluorescent molecule. The main mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): The excited fluorophore can transfer energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS. These reactive species can then chemically attack the NBD moiety, leading to its destruction.[3]
-
Triplet State Formation: Upon excitation, the NBD molecule can transition from a short-lived singlet excited state to a longer-lived triplet state. This prolonged excited state increases the probability of reacting with surrounding molecules, including oxygen, which accelerates photobleaching.
-
Intrinsic Photochemical Instability: The inherent chemical structure of the benzoxadiazole ring system can be susceptible to degradation under high-intensity light.
Q3: How does the local environment affect the fluorescence and photostability of NBD adducts?
The fluorescence properties of NBD adducts are highly sensitive to their local microenvironment. Key factors include:
-
Polarity: NBD fluorescence is known to be solvatochromic, meaning its emission spectrum can shift depending on the polarity of the solvent or its binding site on a protein. Generally, in a more hydrophobic (nonpolar) environment, the fluorescence quantum yield of NBD adducts increases.[4]
-
Quenching: Fluorescence quenching, a decrease in fluorescence intensity, can occur due to various processes. This can be caused by proximity to certain amino acid residues (e.g., tryptophan), high local concentrations of the probe leading to self-quenching, or the presence of quenching agents in the buffer.[5][6] The formation of intermolecular hydrogen bonds between NBD and water has also been suggested as a cause of fluorescence quenching.[7]
-
pH: The pH of the imaging buffer can influence the fluorescence intensity of NBD adducts.[5] It is crucial to maintain an optimal pH for the specific adduct being studied.
Q4: Are there more photostable alternatives to 4-F-NBD?
While NBD is a widely used fluorophore, other classes of dyes may offer higher photostability. For instance, BODIPY dyes are known for their high brightness and good photostability.[8] Alexa Fluor and cyanine (B1664457) dyes are also popular choices with improved photostability compared to traditional fluorophores. The choice of an alternative will depend on the specific experimental requirements, including the target molecule, desired excitation/emission wavelengths, and the imaging setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during imaging | Photobleaching | - Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio.- Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.- Minimize Illumination Time: Use the shutter to expose the sample to light only when capturing an image. Use brightfield or DIC for focusing.- Use Antifade Reagents: Mount the sample in a commercial antifade medium or add an antifade agent to the imaging buffer (see Table 2). |
| Weak or no initial fluorescence | Inefficient Labeling | - Optimize Labeling Protocol: Review the pH, temperature, and incubation time for the labeling reaction. NBD-F labeling of amines is typically more efficient at slightly alkaline pH.[9]- Check Probe Integrity: Ensure the 4-F-NBD reagent has been stored correctly (protected from light and moisture) and has not degraded. |
| Fluorescence Quenching | - Check Buffer Composition: Ensure the imaging buffer does not contain quenching agents.[5]- Consider Environmental Effects: The local environment of the labeled site on the protein might be quenching the fluorescence.[4] If possible, consider labeling a different site.- Avoid High Labeling Ratios: A high degree of labeling can lead to self-quenching.[6] | |
| High background fluorescence | Unbound Fluorophore | - Purify the Labeled Adduct: Ensure that all unreacted 4-F-NBD is removed after the labeling reaction, for example, by dialysis or size-exclusion chromatography. |
| Autofluorescence | - Use a Control: Image an unlabeled sample under the same conditions to assess the level of cellular or sample autofluorescence.- Spectral Unmixing: If available on your imaging system, use spectral unmixing to separate the NBD signal from the autofluorescence background. | |
| Inconsistent fluorescence intensity between samples | Variability in Labeling | - Standardize Labeling Protocol: Ensure consistent labeling conditions (concentration, time, temperature, pH) for all samples.- Quantify Degree of Labeling: Determine the degree of labeling for each sample to normalize fluorescence intensity to the number of fluorophores. |
| Different Imaging Conditions | - Maintain Consistent Imaging Parameters: Use the exact same microscope settings (laser power, exposure time, detector gain) for all samples being compared. |
Quantitative Data on NBD Derivatives
Obtaining precise and universally applicable quantitative data on the photostability of 4-F-NBD adducts is challenging, as it is highly dependent on the local environment, the molecule it is attached to, and the imaging conditions.[10] However, data from various NBD derivatives can provide a general understanding.
Table 1: Fluorescence Quantum Yields of Selected NBD Derivatives
| NBD Derivative | Solvent/Environment | Fluorescence Quantum Yield (Φ) | Reference |
| NBD-NHMe | Water | 0.04 | [8] |
| NBD-NMe₂ | Water | 0.008 | [8] |
| 2,1,3-Benzoxadiazole Derivative (9a) | Heptane | 0.27 | [11] |
| 2,1,3-Benzoxadiazole Derivative (9a) | Acetone | 0.71 | [11] |
Note: This table provides examples and is not an exhaustive list. The quantum yield of a specific 4-F-NBD adduct will vary.
Prevention of Photobleaching
Table 2: Common Antifade Reagents for Fluorescence Microscopy
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective | Can cause initial quenching; toxic.[12] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD | Can be less effective than PPD. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher | Commercially available in many mounting media | Can be less effective than PPD. |
| Trolox (a vitamin E analog) | Reduces triplet state formation and scavenges ROS | Effective for live-cell imaging; reduces blinking.[3] | May require optimization of concentration. |
| Oxyrase™ based reagents | Enzymatically removes dissolved oxygen | Suitable for live-cell imaging.[13] | Requires incubation and may not be suitable for all cell types. |
Experimental Protocols
Protocol: Assessing the Photostability of a 4-F-NBD Labeled Protein
This protocol provides a general workflow to quantify the photobleaching rate of a 4-F-NBD labeled protein.
1. Sample Preparation: a. Prepare your 4-F-NBD labeled protein of interest and purify it to remove any free dye. b. Prepare microscope slides or imaging chambers with the immobilized or adhered labeled protein at a suitable concentration. For cellular imaging, prepare cells expressing the NBD-labeled protein. c. Mount the sample in an appropriate imaging buffer. To test the effect of antifade reagents, prepare parallel samples with and without the antifade agent.
2. Microscope Setup: a. Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable filter set for NBD (Excitation: ~470 nm, Emission: ~530 nm). b. Choose an objective with appropriate magnification and numerical aperture for your sample. c. Set the imaging parameters:
- Excitation Intensity: Start with a low laser power or lamp intensity and adjust to obtain a good initial signal. Record this value.
- Exposure Time: Set a constant exposure time for all images in the time series.
- Time Interval: Determine the time interval between image acquisitions for the time-lapse experiment.
3. Image Acquisition: a. Locate a region of interest (ROI) on your sample. b. Acquire a time-lapse series of images of the ROI under continuous or repeated exposure to the excitation light. The duration of the time-lapse should be sufficient to observe significant photobleaching. c. As a control, acquire an image of a nearby region that has not been continuously illuminated to assess initial fluorescence.
4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define an ROI that encompasses the fluorescently labeled structure. c. Measure the mean fluorescence intensity within the ROI for each time point. d. Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point. e. Normalize the background-corrected intensity values to the initial intensity (at time t=0). f. Plot the normalized fluorescence intensity as a function of time. g. Fit the data to an exponential decay function (e.g., a single or double exponential) to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Caption: Mechanism of NBD adduct photobleaching.
References
- 1. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 4. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 11. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Enhancing NBD-Labeled Peptide Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the fluorescence quantum yield of your NBD-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal of my NBD-labeled peptide weak?
A weak fluorescence signal from an NBD-labeled peptide can stem from several factors:
-
Environmental Effects: The fluorescence of the NBD group is highly sensitive to its local microenvironment. In aqueous or polar solvents, NBD exhibits extremely weak fluorescence. When transferred to a more hydrophobic (nonpolar) environment, its fluorescence intensity can increase dramatically.[1][2][3] This is a key consideration when your peptide is designed to interact with lipid membranes or hydrophobic pockets of proteins.
-
Quenching: Fluorescence quenching can occur due to interactions with certain amino acid residues in the peptide sequence, such as tryptophan or tyrosine, which can quench NBD fluorescence through photoinduced electron transfer (PET).[4] Self-quenching can also happen if the labeling density is too high.[5]
-
Suboptimal Labeling: Inefficient labeling can lead to a low concentration of the fluorescent peptide, resulting in a weak overall signal. It is crucial to optimize the labeling reaction conditions.
-
pH Sensitivity: The fluorescence of some NBD derivatives can be pH-dependent. Ensure the buffer pH is optimal for your specific NBD conjugate.[1][6]
-
Photobleaching: NBD is moderately photostable, but prolonged exposure to excitation light can lead to photobleaching, or the irreversible loss of fluorescence.[3][7]
Q2: How can I increase the quantum yield of my NBD-labeled peptide?
Improving the quantum yield involves addressing the factors mentioned above:
-
Optimize the Local Environment: If your experimental design allows, try to position the NBD label within a hydrophobic region of the peptide or its binding partner. The transition from a polar to a nonpolar environment is a primary mechanism for enhancing NBD fluorescence.[1][3]
-
Strategic Labeling Site Selection: Carefully choose the labeling site on your peptide. Avoid placing the NBD group near quenching residues like tryptophan if possible. Site-specific labeling can minimize quenching and improve signal consistency.[1]
-
Solvent Choice: For in vitro assays, using less polar solvents can significantly enhance the fluorescence signal.[3][8]
-
Use Anti-fade Reagents: When performing fluorescence microscopy, use a mounting medium containing an anti-fade agent to minimize photobleaching.[7]
-
Reduce Excitation Light Exposure: Limit the intensity and duration of light exposure during imaging to prevent photobleaching.[7]
Q3: What are the ideal reaction conditions for labeling my peptide with NBD?
The most common reagents for labeling peptides are NBD-Cl (4-chloro-7-nitrobenz-2-oxa-1,3-diazole) and NBD-F (4-fluoro-7-nitrobenz-2-oxa-1,3-diazole). These reagents typically react with primary amines (e.g., the N-terminus or the side chain of lysine) and thiols (cysteine).
-
pH: The reaction with amines is pH-dependent. A slightly basic pH (around 8-9) is generally optimal to ensure the amine is deprotonated and thus nucleophilic.
-
Solvent: The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve both the peptide and the NBD reagent, with an aqueous buffer to control the pH.
-
Molar Ratio: A molar excess of the NBD reagent is typically used to drive the reaction to completion. However, excessive amounts can lead to non-specific labeling and should be optimized.
-
Temperature and Time: The reaction is usually performed at room temperature for several hours. The exact time should be optimized for your specific peptide.
Q4: How should I purify my NBD-labeled peptide after the reaction?
Proper purification is critical to remove unreacted NBD and other impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides.[9][10] A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, typically with 0.1% trifluoroacetic acid (TFA).[9][11]
-
Size-Exclusion Chromatography: This method can be used to separate the labeled peptide from smaller molecules like unreacted NBD.[5]
-
Affinity Chromatography: If your peptide has a specific tag (like a His-tag), affinity chromatography can be an effective purification step.[10]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Inefficient Labeling | Optimize labeling conditions (pH, molar ratio, reaction time). Confirm labeling success with mass spectrometry. |
| Environmental Quenching | If possible, change the buffer to a less polar solvent. For membrane-binding peptides, ensure conditions favor membrane insertion.[2][3] | |
| Concentration Too Low | Concentrate your sample. Ensure you are using an optimal concentration of the labeled peptide for your assay.[12] | |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for NBD (typically ~465 nm excitation and ~535 nm emission, but can vary with environment). | |
| Signal Fades Quickly (Photobleaching) | Excessive Light Exposure | Reduce the intensity of the excitation light source and minimize the duration of exposure.[7] |
| Absence of Protective Agents | For microscopy, use a commercially available anti-fade mounting medium.[7] | |
| High Background Signal | Unreacted NBD Dye | Ensure thorough purification of the labeled peptide, preferably by RP-HPLC, to remove all free NBD.[9] |
| Non-specific Binding | Include blocking agents (e.g., BSA) in your assay buffer to prevent the labeled peptide from sticking to surfaces. | |
| Labeled Peptide is Inactive | Labeling Site Affects Function | If the NBD is attached to a critical residue for biological activity, the peptide's function may be compromised.[5] Consider site-specific labeling at a different, less critical position. |
| Label is Too Bulky | NBD is relatively small, but in some sensitive systems, it could still interfere with binding.[13] Try a different labeling site or a smaller fluorescent probe if available. |
Quantitative Data Summary
The fluorescence properties of NBD are highly dependent on the solvent environment. Below is a summary of how solvent polarity affects the quantum yield of NBD derivatives.
| Solvent | Polarity | Typical NBD Quantum Yield | Effect on Fluorescence |
| Water | High | Very Low (<0.01) | Strong quenching[3] |
| Ethanol | Medium | Moderate | Moderate fluorescence |
| Dioxane | Low | High | Strong fluorescence |
| Cyclohexane | Very Low | Very High | Very strong fluorescence |
| Tetrahydrofuran | Low | High | Significant enhancement of fluorescence[3][8] |
Note: Absolute quantum yield values can vary depending on the specific NBD derivative and the peptide sequence.
Key Experimental Protocols
Protocol 1: Labeling a Peptide with NBD-Cl
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.
-
NBD-Cl Solution: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent like DMF or DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of the NBD-Cl solution to the peptide solution. The final concentration of the organic solvent should ideally be kept low to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours.
-
Purification: Purify the NBD-labeled peptide from unreacted NBD-Cl and byproducts using RP-HPLC.
Protocol 2: Purification by RP-HPLC
-
Column: Use a semi-preparative C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide. The exact gradient will depend on the hydrophobicity of your peptide and needs to be optimized.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~465 nm for the NBD group.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.[9][11]
Visual Guides
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-2,1,3-benzoxadiazole (NBD-F) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the hydrolysis of 4-fluoro-2,1,3-benzoxadiazole (NBD-F) during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBD-F) and what is it used for?
This compound (also known as 7-fluoro-2,1,3-benzoxadiazole) is a fluorogenic reagent used in chemistry and biology to label primary and secondary amines, as well as thiols, under mild conditions. Upon reaction, the resulting NBD-amine or NBD-thiol adduct is highly fluorescent, enabling sensitive detection and quantification.
Q2: What is the primary issue encountered when using NBD-F for labeling?
The primary challenge is the hydrolysis of NBD-F to its non-reactive and fluorescent hydroxy derivative (NBD-OH). This side reaction consumes the labeling reagent, can lead to high background fluorescence, and results in inaccurate quantification of the target molecule.
Q3: What factors influence the rate of NBD-F hydrolysis?
The hydrolysis of NBD-F is significantly influenced by pH, temperature, and the composition of the reaction buffer.
Q4: At what pH is NBD-F most stable?
NBD-F exhibits its greatest stability in acidic to neutral conditions (pH 4-7). As the pH becomes more alkaline (pH > 8), the rate of hydrolysis increases significantly.
Q5: How does temperature affect NBD-F stability and the labeling reaction?
Higher temperatures accelerate both the desired labeling reaction and the undesired hydrolysis of NBD-F. A common temperature for labeling is 60°C, which offers a compromise between reaction speed and reagent stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | - Excessive hydrolysis of NBD-F to NBD-OH.- Using too high a concentration of NBD-F. | - Optimize the reaction pH to be as low as possible while maintaining an efficient labeling rate (typically pH 8-9.5).- Reduce the reaction temperature and/or time.- Decrease the molar excess of NBD-F relative to the analyte.- Perform a pre-reaction clean-up of the sample to remove interfering substances. |
| Low Labeling Efficiency | - Suboptimal pH for the amine labeling reaction.- Insufficient reaction time or temperature.- Degradation of NBD-F stock solution. | - Ensure the pH is sufficiently alkaline to deprotonate the target amine group (typically pH 8-9.5).- Increase the reaction time or temperature, while monitoring for increased hydrolysis.- Prepare fresh NBD-F solution in a dry, aprotic solvent (e.g., acetonitrile) immediately before use. |
| Inconsistent Results | - Variability in reaction conditions (pH, temperature, time).- Pipetting errors with small volumes of reagents. | - Precisely control all reaction parameters using calibrated equipment.- Prepare master mixes of reagents to minimize pipetting variability.- Include positive and negative controls in each experiment. |
Experimental Protocols
General Protocol for Labeling Primary Amines with NBD-F
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
Buffer: Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to the desired value (e.g., 9.3) using sodium hydroxide (B78521) or hydrochloric acid.
-
NBD-F Stock Solution: Dissolve NBD-F in dry acetonitrile (B52724) to a final concentration of 1 mg/mL. Prepare this solution fresh for each experiment.
-
Analyte Solution: Dissolve the amine-containing sample in the borate buffer to a known concentration.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the analyte solution and the borate buffer.
-
Add the NBD-F stock solution to the tube. A typical molar ratio is a 5-10 fold molar excess of NBD-F to the analyte.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at the desired temperature (e.g., 60°C) for a specific time (e.g., 5 minutes). The optimal time and temperature will need to be determined empirically.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an acidic solution, such as 0.1 M HCl, to lower the pH.
-
The labeled analyte can then be analyzed by techniques such as HPLC with fluorescence detection or capillary electrophoresis.
-
Quantitative Data
Table 1: Effect of pH on the Half-Life of NBD-F Hydrolysis at 60°C
| pH | Half-Life (minutes) |
| 8.0 | ~60 |
| 9.0 | ~20 |
| 10.0 | ~5 |
Note: These are approximate values and can vary depending on the buffer system and other experimental conditions.
Visualizations
Caption: Competing reaction pathways for NBD-F: labeling vs. hydrolysis.
Caption: General experimental workflow for NBD-F labeling.
Caption: Troubleshooting logic for common NBD-F labeling issues.
addressing fluorescence quenching effects on NBD-labeled compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence quenching effects on NBD-labeled compounds.
Section 1: Frequently Asked Questions (FAQs)
FAQ-001: What is fluorescence quenching and how does it affect my NBD-labeled compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, your NBD-labeled compound.[1][2] This can occur through various mechanisms, including interactions with other molecules or changes in the local environment. Quenching can lead to a variety of problems in experiments, such as a weak or complete loss of signal, which can complicate the quantification and visualization of your target.[3][4]
FAQ-002: What are the common causes of fluorescence quenching for NBD probes?
Several factors can cause the fluorescence quenching of NBD-labeled compounds. The most common causes include:
-
Environmental Polarity: NBD is highly sensitive to its environment. Its fluorescence is significantly quenched in polar solvents like water and enhanced in non-polar, hydrophobic environments.[5][6][7][8]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the NBD fluorophore, resulting in a permanent loss of fluorescence.[9][10][11]
-
Self-Quenching (Concentration Effect): At high concentrations, NBD-labeled molecules can interact with each other, leading to a decrease in fluorescence intensity.[12][13][14] This is a form of static quenching.
-
Collisional (Dynamic) Quenching: Quenchers such as molecular oxygen and certain ions (e.g., halides) can deactivate the excited state of NBD through collisions.[3][4]
-
Static Quenching: Formation of a non-fluorescent complex between the NBD probe and another molecule (a quencher) in the ground state.[1][2]
-
Inner Filter Effect: This is an apparent quenching effect that occurs at high sample concentrations where the excitation or emission light is absorbed by the sample itself, leading to a reduction in the detected fluorescence signal.[15][16][17][18][19]
-
Specific Quenchers: Certain molecules are known to quench NBD fluorescence, including sodium dithionite (B78146) and some amino acids like methionine and histidine.[13][20][21]
FAQ-003: How can I differentiate between dynamic and static quenching?
Dynamic and static quenching can be distinguished by measuring the fluorescence lifetime of your NBD-labeled compound.
-
Dynamic (Collisional) Quenching: In dynamic quenching, the quencher interacts with the NBD molecule in its excited state. This process reduces the fluorescence intensity but also shortens the fluorescence lifetime.[2]
-
Static Quenching: In static quenching, a non-fluorescent complex is formed between the NBD molecule and the quencher in the ground state. This reduces the fluorescence intensity because a fraction of the fluorophores are already quenched and cannot be excited. However, the uncomplexed, fluorescent molecules will still have the same fluorescence lifetime as they would in the absence of the quencher.[2]
Therefore, if you observe a decrease in fluorescence intensity with a corresponding decrease in lifetime, it is likely dynamic quenching. If the intensity decreases but the lifetime remains unchanged, it is likely static quenching.
FAQ-004: What is the Inner Filter Effect and how can I correct for it?
The Inner Filter Effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration, particularly at high absorbances.[19] It is not a true quenching process but rather an artifact of the measurement. There are two types of IFE:
-
Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the region of the cuvette that is monitored by the detector. This reduces the number of excited molecules.[17][18]
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by the sample before it reaches the detector. This is more significant when there is a substantial overlap between the absorption and emission spectra.[18]
To mitigate the inner filter effect:
-
Dilute the sample: The simplest approach is to work with dilute solutions where the absorbance at the excitation wavelength is low (typically < 0.1).[15]
-
Use a smaller pathlength cuvette: This reduces the distance the light travels through the sample.[15]
-
Mathematical Correction: Several correction formulas can be applied to the measured fluorescence intensity if the absorbance of the sample is known.[16][18]
Section 2: Troubleshooting Guides
TSG-001: Issue - Weak or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are appropriate for your NBD-labeled compound (typically Ex: ~465 nm, Em: ~530 nm, but can vary with environment).[5][8] Check that the spectrometer slits are appropriately set. |
| Low Probe Concentration | Prepare a fresh, more concentrated solution of your probe to confirm it is fluorescent. |
| Environmental Quenching (High Polarity) | NBD fluorescence is highly quenched in aqueous/polar environments.[5][6] If possible, test the probe in a non-polar solvent (e.g., ethanol, isopropanol) to confirm its fluorescence.[5] For experiments in aqueous buffers, the binding of the NBD-labeled compound to a hydrophobic target should increase the signal. |
| pH Sensitivity | The fluorescence of some NBD derivatives can be pH-sensitive.[3][22] Check the pH of your buffer and perform a pH titration to find the optimal range for your probe.[4] |
| Probe Degradation | Ensure the probe has been stored correctly (typically in the dark at low temperatures) and prepare a fresh solution.[3] |
Troubleshooting Workflow for Weak Signal
References
- 1. ossila.com [ossila.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edinst.com [edinst.com]
- 16. Correction for inner filter effects in turbid samples: fluorescence assays of mitochondrial NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 18. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 19. static.horiba.com [static.horiba.com]
- 20. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
stability of 4-fluoro-2,1,3-benzoxadiazole in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-fluoro-2,1,3-benzoxadiazole (NBD-F) in various buffer systems. This guide is intended for researchers, scientists, and drug development professionals using NBD-F for fluorescent labeling of primary and secondary amines.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with NBD-F, focusing on its stability and reactivity.
Q1: My NBD-F solution appears to have lost reactivity. What could be the cause?
A1: Loss of reactivity is often due to the degradation of NBD-F, primarily through hydrolysis. NBD-F is highly reactive and sensitive to moisture.[1][2] When preparing stock solutions, ensure that you are using a dry, high-purity organic solvent such as acetonitrile (B52724) or DMSO. For aqueous working solutions, it is crucial to prepare them fresh before each experiment, as NBD-F will hydrolyze in the presence of water, especially at the basic pH required for labeling reactions.
Q2: I am observing high background fluorescence in my experiments. How can I reduce it?
A2: High background fluorescence is typically caused by the hydrolysis product of NBD-F, which is 4-hydroxy-7-nitro-2,1,3-benzoxadiazole (NBD-OH). This byproduct is fluorescent. To minimize its formation, prepare your NBD-F working solution in the reaction buffer immediately before adding it to your sample. Additionally, after the derivatization reaction is complete, the reaction can be quenched by adding a small amount of acid (e.g., HCl). This acidification step can help to reduce the fluorescence of the hydrolyzed reagent.[1]
Q3: What is the optimal pH for the derivatization reaction with NBD-F?
A3: The derivatization reaction of NBD-F with primary and secondary amines is most efficient in a weakly basic medium.[1] The optimal pH is generally between 8 and 10.[3][4] This basic environment facilitates the deprotonation of the amino group, which enhances its nucleophilicity and promotes the reaction with NBD-F. Borate (B1201080) buffer is commonly used to maintain this optimal pH.[3][4]
Q4: How should I store my NBD-F, both as a solid and in solution?
A4: As a solid, NBD-F should be stored in a cool, dark, and dry place. When in solution, storage conditions depend on the solvent. Stock solutions of NBD-F in anhydrous organic solvents like acetonitrile or DMSO are relatively stable. For short-term storage (up to one month), they can be kept at -20°C, protected from light. For longer-term storage (up to six months), -80°C is recommended.[5] It is crucial to minimize exposure to light and moisture.
Q5: My derivatization reaction is slow or incomplete. What can I do to improve the reaction efficiency?
A5: Several factors can affect the efficiency of the derivatization reaction. Firstly, ensure that the pH of your reaction mixture is within the optimal range of 8-10. Secondly, the reaction is often accelerated by heating. A common protocol involves incubating the reaction mixture at 60°C for a few minutes.[5] Finally, the concentration of NBD-F can be increased to drive the reaction to completion. However, be mindful that excess NBD-F can lead to higher background fluorescence due to hydrolysis.
Stability of this compound (NBD-F) in Different Buffer Systems
Qualitative Stability of NBD-F in Common Laboratory Solutions
| Buffer System/Solvent | pH Range | Temperature | Stability | Notes |
| Organic Solvents | ||||
| Acetonitrile (Anhydrous) | N/A | -20°C to -80°C | High | Recommended for long-term stock solutions.[5] |
| DMSO (Anhydrous) | N/A | -20°C to -80°C | High | Another suitable solvent for long-term storage. |
| Ethanol (B145695) (Anhydrous) | N/A | 4°C | Moderate | An ethanol solution is reported to be relatively stable for a week in a refrigerator. |
| Aqueous Buffers | ||||
| Borate Buffer | 8.0 - 10.0 | Room Temp. | Low | Prone to rapid hydrolysis. Prepare fresh for immediate use.[3][4] |
| Phosphate (B84403) Buffer | 6.0 - 8.0 | Room Temp. | Low to Moderate | Stability is pH-dependent; hydrolysis is slower at neutral pH compared to basic pH. |
| Tris Buffer | 7.0 - 9.0 | Room Temp. | Low to Moderate | Similar to phosphate buffer, stability decreases with increasing pH. |
Experimental Protocols
Protocol for Fluorescent Labeling of a Primary Amine with NBD-F
This protocol provides a general procedure for the derivatization of a primary amine-containing analyte for subsequent analysis by HPLC with fluorescence detection.
Materials:
-
This compound (NBD-F)
-
Anhydrous acetonitrile or DMSO for NBD-F stock solution
-
Borate buffer (e.g., 0.1 M, pH 8.5)
-
Analyte solution containing a primary amine
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for quenching
-
Heating block or water bath set to 60°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of NBD-F Stock Solution: Prepare a stock solution of NBD-F (e.g., 10 mg/mL) in anhydrous acetonitrile or DMSO. Store this solution at -20°C, protected from light.
-
Preparation of Working Solution: Immediately before use, dilute the NBD-F stock solution with the reaction buffer (e.g., borate buffer, pH 8.5) to the desired final concentration.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix your analyte solution with the borate buffer.
-
Add the freshly prepared NBD-F working solution to initiate the reaction. The final volume and concentrations should be optimized for your specific application.
-
Incubate the reaction mixture at 60°C for 5-10 minutes in the dark.
-
-
Quenching the Reaction: After incubation, cool the reaction mixture on ice and add a volume of HCl solution to stop the reaction and stabilize the derivatives.
-
Analysis: The resulting solution containing the fluorescently labeled analyte is now ready for analysis by methods such as HPLC with a fluorescence detector.
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to the use of NBD-F.
References
Validation & Comparative
A Comparative Guide to Fluorescent Reagents for Amine Detection: NBD-F vs. The Field
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical aspect of numerous analytical workflows. The choice of a fluorescent labeling reagent can significantly impact the sensitivity, speed, and reliability of these analyses. This guide provides an objective comparison of 4-Fluoro-2,1,3-benzoxadiazole (NBD-F) with its common alternatives for the derivatization of primary and secondary amines, supported by experimental data and detailed protocols.
At the forefront of fluorescent labeling for amine detection are reagents that, while non-fluorescent themselves, react with amines to form highly fluorescent adducts. This fluorogenic property is key to achieving high sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This guide will delve into a detailed comparison of NBD-F and other widely used derivatization agents, including 4-Chloro-2,1,3-benzoxadiazole (NBD-Cl), o-Phthalaldehyde (OPA), Fluorescamine (B152294), Dansyl Chloride, and 9-Fluorenylmethyl Chloroformate (FMOC-Cl).
Performance Characteristics at a Glance
The selection of an appropriate derivatization reagent is a balancing act between reactivity, the stability of the fluorescent product, and the spectral properties of the adduct. The following table summarizes key performance indicators for NBD-F and its alternatives to provide a quick reference for researchers.
| Feature | This compound (NBD-F) | 4-Chloro-2,1,3-benzoxadiazole (NBD-Cl) | o-Phthalaldehyde (OPA) | Fluorescamine | Dansyl Chloride | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Reactive Amines | Primary & Secondary | Primary & Secondary | Primary | Primary | Primary & Secondary | Primary & Secondary |
| Reaction Speed | Very Fast[1] | Moderate | Very Fast | Instantaneous[2] | Moderate to Slow[3] | Fast |
| Derivative Stability | High[4] | High | Low to Moderate | High[5] | Very High[6] | High[7] |
| Excitation (nm) | ~470[8] | ~465 | ~340[9] | ~390[2] | ~335-350 | ~265 |
| Emission (nm) | ~530[8] | ~535 | ~455[9] | ~475[2] | ~518-530 | ~315 |
| **Molar Extinction Coefficient (ε) of Derivative (M⁻¹cm⁻¹) ** | ~22,000 (in MeOH for primary amine) | ~22,000 (in MeOH for primary amine)[10] | Not typically used for quantitation | Not typically used for quantitation | ~4,500 (for dansyl-glycine) | ~18,000 (for FMOC-alanine) |
| Quantum Yield (Φ) of Derivative | ~0.3 (in MeOH for primary amine)[10] | ~0.3 (in MeOH for primary amine)[10] | Varies with amine and thiol | ~0.23 (butylamine adduct in EtOH)[11] | Environment-sensitive | High |
| Reagent Fluorescence | Non-fluorescent[8] | Non-fluorescent[12] | Non-fluorescent | Non-fluorescent[2] | Non-fluorescent | Non-fluorescent |
| Byproducts | Minimal | Minimal | Can have interfering byproducts | Hydrolysis products are non-fluorescent[2] | Hydrolysis can be an issue | Hydrolysis can be an issue |
In-Depth Comparison
This compound (NBD-F)
NBD-F is a highly efficient fluorogenic reagent that reacts with both primary and secondary amines to yield stable, intensely fluorescent derivatives.[8] Its key advantage lies in its high reactivity, which is reported to be approximately 500 times faster than its chloro-analog, NBD-Cl, when reacting with glycine.[1] This rapid reaction allows for shorter incubation times and can be performed under mild conditions.[1] The resulting NBD-amine adducts exhibit excitation and emission maxima at around 470 nm and 530 nm, respectively, making them compatible with common fluorescence detection systems.[8]
NBD-F vs. NBD-Cl
The primary difference between NBD-F and NBD-Cl is the halogen atom attached to the benzoxadiazole ring. The higher electronegativity of fluorine compared to chlorine makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by an amine. This results in the significantly faster reaction kinetics of NBD-F.[1] In terms of spectral properties, the fluorescent adducts formed from both reagents are identical, exhibiting similar excitation and emission wavelengths, molar extinction coefficients, and quantum yields.[10][13] Therefore, the choice between NBD-F and NBD-Cl primarily depends on the desired reaction speed. For applications requiring rapid derivatization, NBD-F is the superior choice.
NBD-F vs. Other Amine-Reactive Reagents
-
o-Phthalaldehyde (OPA): OPA is a popular reagent that reacts very rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] A significant drawback of OPA is the instability of these derivatives, which often necessitates automated pre-column derivatization systems for reproducible results.[6] Unlike NBD-F, OPA does not react with secondary amines.[14]
-
Fluorescamine: Fluorescamine reacts almost instantaneously with primary amines to form stable, fluorescent pyrrolinone products.[2] A key advantage is that the reagent itself and its hydrolysis byproducts are non-fluorescent, leading to low background signals.[2] However, like OPA, it does not react with secondary amines.
-
Dansyl Chloride: Dansyl chloride reacts with both primary and secondary amines to form highly stable and fluorescent sulfonamide adducts.[3] The derivatization reaction is generally slower than with NBD-F and often requires more stringent conditions, such as elevated temperatures and alkaline pH.[3][15] The resulting dansyl-amines have a large Stokes shift and their fluorescence is sensitive to the polarity of the environment.[16]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another versatile reagent that reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives.[7] The reaction is typically fast and proceeds under mild alkaline conditions.[17] However, the reagent can undergo hydrolysis, and the resulting FMOC-OH can interfere with the analysis if not properly managed.[7]
Signaling Pathways and Experimental Workflows
The derivatization of amines with these fluorogenic reagents follows a general principle of nucleophilic substitution or condensation, leading to the formation of a fluorescent product. The diagrams below illustrate the reaction mechanisms and a typical experimental workflow for amine analysis using these reagents.
Caption: Reaction of NBD-F/Cl with an amine to form a fluorescent adduct.
Caption: Reaction of OPA with a primary amine and a thiol.
Caption: General workflow for amine analysis using fluorescent derivatization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable results. Below are representative protocols for amine derivatization using NBD-F and its alternatives.
NBD-F Derivatization Protocol for HPLC
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.0-9.5.
-
NBD-F Solution: Prepare a 10-50 mM solution of NBD-F in a water-miscible organic solvent such as acetonitrile (B52724) or acetone (B3395972). This solution should be prepared fresh and protected from light.
-
-
Derivatization Procedure:
-
To 100 µL of the amine-containing sample (or standard) in a reaction vial, add 100 µL of the borate buffer.
-
Add 200 µL of the NBD-F solution to initiate the reaction.
-
Vortex the mixture and incubate at 60°C for 5-10 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding 100 µL of 1 M HCl to stop the reaction and stabilize the derivatives.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
OPA Derivatization Protocol for HPLC (Pre-column)
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid). This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Procedure:
-
In an autosampler vial, mix the amine sample with a 2- to 5-fold molar excess of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Immediately inject the mixture into the HPLC system. Due to the instability of the OPA derivatives, it is crucial to automate this process for reproducibility.
-
Fluorescamine Derivatization Protocol
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.0.
-
Fluorescamine Solution: Prepare a 1.5 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample in the borate buffer, rapidly add 50 µL of the fluorescamine solution while vortexing.
-
The reaction is instantaneous at room temperature.
-
The sample is ready for analysis by fluorescence spectroscopy or HPLC.
-
Dansyl Chloride Derivatization Protocol
-
Reagent Preparation:
-
Bicarbonate Buffer: Prepare a 0.5 M sodium bicarbonate solution and adjust the pH to 9.5.
-
Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetone.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample, add 100 µL of the bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Incubate the mixture at 37-60°C for 30-60 minutes in the dark.
-
After incubation, evaporate the acetone under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC analysis.
-
FMOC-Cl Derivatization Protocol
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 11.0.
-
FMOC-Cl Solution: Prepare a 15 mM solution of FMOC-Cl in acetone.
-
-
Derivatization Procedure:
-
To 100 µL of the amine sample, add 100 µL of the borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Let the reaction proceed at room temperature for 2 minutes.
-
To remove excess FMOC-Cl, add 500 µL of a quenching reagent such as 1-aminoadamantane and vortex.
-
Extract the FMOC-amine derivatives with an organic solvent like pentane (B18724) or hexane.
-
Evaporate the organic layer and reconstitute the residue for HPLC analysis.
-
Conclusion
The choice of a fluorescent derivatization reagent for amine analysis is a critical decision that depends on the specific requirements of the assay. NBD-F stands out as an excellent choice for its high reactivity with both primary and secondary amines, leading to stable fluorescent products and allowing for rapid sample processing.
While NBD-Cl offers a more economical option with similar spectral properties, its slower reaction kinetics may be a limiting factor in high-throughput environments. OPA and fluorescamine are ideal for the rapid and specific detection of primary amines, but the instability of OPA derivatives and the inability of both to react with secondary amines are notable drawbacks. Dansyl chloride and FMOC-Cl are robust and versatile reagents for both primary and secondary amines, forming highly stable derivatives, but their derivatization procedures can be more time-consuming and require careful optimization to manage potential interferences from hydrolysis byproducts.
Ultimately, by understanding the performance characteristics and experimental considerations of each reagent, researchers can select the most appropriate tool to achieve sensitive, accurate, and reliable quantification of amines in their samples.
References
- 1. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 14. fs.usda.gov [fs.usda.gov]
- 15. Study of the Dansylation Reaction of Amino Acids, Peptides and Proteins: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Thiol-Reactive Probes: A Comparative Analysis of 4-fluoro-2,1,3-benzoxadiazole (ABD-F)
The precise detection and quantification of thiols—particularly cysteine residues in proteins—are fundamental to understanding cellular signaling, oxidative stress, and protein function. Thiol-reactive probes are essential chemical tools that enable researchers to label, visualize, and quantify these critical functional groups. Among these, 4-fluoro-2,1,3-benzoxadiazole (ABD-F) is a widely used fluorogenic reagent. This guide provides an objective, data-driven comparison of ABD-F with other common classes of thiol-reactive probes, including maleimides and iodoacetamides, to assist researchers in selecting the optimal tool for their experimental needs.
Mechanisms of Thiol-Reactive Probes
The primary mechanism for most thiol-reactive probes is the nucleophilic attack by the thiolate anion (R-S⁻) on an electrophilic center in the probe. However, the specific reaction and the resulting covalent bond differ between probe classes, which influences the stability and specificity of the label.
-
Benzofurazans (e.g., ABD-F): These probes react with thiols via a nucleophilic aromatic substitution (SₙAr) reaction. The thiol displaces a halide (typically fluoride), forming a stable thioether bond. ABD-F is notable for being essentially non-fluorescent until it reacts with a thiol, whereupon it becomes highly fluorescent, making it an excellent tool for quantitative assays.[1][2][3]
-
Maleimides: These probes react with thiols through a Michael addition reaction across the carbon-carbon double bond of the maleimide (B117702) ring.[4][5] This forms a stable thiosuccinimide thioether linkage. The reaction is highly specific for thiols at neutral pH (6.5-7.5).[4]
-
Haloacetamides (e.g., Iodoacetamides): These probes react with thiols via a nucleophilic substitution (Sₙ2) reaction, where the thiol displaces a halide (typically iodide).[6] This reaction also forms a stable thioether bond. Iodoacetamides are generally less reactive than maleimides and can exhibit some off-target reactivity at higher pH.[7]
Comparative Performance Data
The choice of a thiol-reactive probe depends critically on its reactivity, selectivity, and, for fluorescent probes, its photophysical properties. The following tables summarize the performance of ABD-F in comparison to other widely used probes.
| Probe Class | Reactive Group | Primary Target | Optimal pH | Potential Off-Targets (at elevated pH) |
| Benzofurazan (ABD-F) | Fluoro-benzoxadiazole | Cysteine | 8.0 - 9.5 | Tyrosine, α-amino groups (slowly, non-fluorescent products)[2] |
| Maleimides | Maleimide | Cysteine | 6.5 - 7.5 | Primary amines (e.g., Lysine)[4] |
| Iodoacetamides | Iodoacetamide | Cysteine | 7.0 - 8.5 | Histidine, Methionine[6][7] |
| Disulfide-based | Pyridyl Disulfide | Cysteine | ~7.0 | - (Thiol-disulfide exchange)[7] |
Note: The optimal pH for labeling can vary depending on the specific probe and protein.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Feature |
| ABD-F Adduct | ~389 | ~513 | ~0.8 (for GSH adduct) | Fluorogenic: Negligible fluorescence until reaction[8][9] |
| 5-IAF (Fluorescein) | ~490 | ~520 | 0.47 - 0.91 | High quantum yield, pH sensitive[1][10] |
| BODIPY FL Iodoacetamide | ~503 | ~512 | >0.9 | High quantum yield, photostable, pH insensitive[1] |
| Eosin-5-Maleimide | ~524 | ~548 | ~0.2 | Can also react with specific lysine (B10760008) residues[1] |
| Texas Red Maleimide | ~596 | ~615 | ~0.5 | Large Stokes shift, suitable for multicolor imaging[1] |
Note: Photophysical properties such as quantum yield are highly dependent on the local environment and the specific thiol-containing molecule to which the probe is conjugated.
Experimental Protocols
Accurate and reproducible results depend on robust experimental design. Below are detailed protocols for quantifying thiols with ABD-F and for the general labeling of proteins with thiol-reactive probes.
This protocol is adapted from commercially available kits and is suitable for quantifying total free thiols in a sample.[9]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM borate (B1201080) buffer at pH 8.0.
-
ABD-F Stock Solution: Prepare a 10 mM stock solution of ABD-F in DMSO. Store protected from light.
-
ABD-F Working Solution: Dilute the ABD-F stock solution to 100 µM in the Assay Buffer immediately before use.
-
Standard Preparation: Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine or Glutathione) in the Assay Buffer, ranging from 0 to 100 µM.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard or unknown sample into separate wells of a 96-well microplate (a black, clear-bottom plate is recommended for fluorescence).
-
Add 50 µL of the ABD-F Working Solution to each well.
-
Mix the contents of the wells thoroughly by gentle shaking for 1 minute.
-
Incubate the plate at 50-60°C for 10-30 minutes, protected from light. The reaction between ABD-F and thiols is accelerated at higher temperatures.[8]
-
After incubation, allow the plate to cool to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~389 nm and emission set to ~513 nm.
-
Subtract the fluorescence reading of the blank (0 µM standard) from all other readings.
-
Plot a standard curve of fluorescence intensity versus the concentration of the thiol standard.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values from the standard curve.
-
This protocol provides a general workflow for labeling cysteine residues on a protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., PBS or HEPES) at a pH appropriate for the chosen probe (see Table 1). A typical protein concentration is 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP. Incubate for 1 hour at room temperature.
-
Crucially , remove the reducing agent before adding the thiol-reactive probe. This is typically done using a desalting column (e.g., Sephadex G-25) or dialysis against the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of the thiol-reactive probe (e.g., 10 mM in DMSO or DMF).
-
Add a 10- to 20-fold molar excess of the probe to the protein solution. Add the probe stock solution dropwise while gently stirring to prevent protein precipitation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted probe and byproducts. This is most commonly achieved using a size-exclusion chromatography (e.g., desalting) column.
-
Collect the fractions containing the protein, which can often be identified by color if a chromophoric probe was used.
-
-
Characterization (Degree of Labeling):
-
Determine the protein concentration and the concentration of the conjugated dye using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[11]
-
Probe Selection Guide
Choosing the right probe involves balancing reactivity, selectivity, and the demands of the specific application.
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Amino Acid Quantification: NBD-F and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of a wide range of applications, from characterizing biopharmaceuticals to understanding metabolic pathways. High-performance liquid chromatography (HPLC) coupled with pre-column derivatization is a cornerstone technique in this field. This guide provides an objective comparison of HPLC methods for amino acid analysis, with a focus on the validation of 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and its performance against other widely used derivatizing reagents: o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag).
The choice of derivatization reagent is paramount as it directly influences the sensitivity, stability, and overall robustness of the analytical method. Each reagent possesses a unique set of characteristics, making it more or less suitable for specific analytical challenges. This guide aims to provide the necessary data and protocols to enable an informed decision for your specific research needs.
Performance Comparison of Derivatization Reagents
The selection of a derivatization agent is a critical step in developing a robust HPLC method for amino acid quantification. The ideal reagent should offer high sensitivity, form stable derivatives with all amino acids of interest, and allow for a straightforward and reproducible derivatization procedure. The following table summarizes key performance parameters for NBD-F, OPA, Dansyl Chloride, and AccQ-Tag based on available literature.
| Performance Parameter | NBD-F | OPA (with thiol) | Dansyl Chloride | AccQ-Tag (AQC) |
| Limit of Detection (LOD) | 2.8–20 fmol[1] | Low picomole to femtomole range | Low picomole to femtomole range[2] | Information not available in a comparable format |
| Limit of Quantification (LOQ) | Information not available in a comparable format | Information not available in a comparable format | Information not available in a comparable format | Information not available in a comparable format |
| Linearity Range | 0.50 to 500 µmol/L[3] | Wide dynamic range | Wide dynamic range | Information not available in a comparable format |
| Correlation Coefficient (r²) | ≥0.999[3] | >0.985 | Information not available in a comparable format | Information not available in a comparable format |
| Precision (RSD) | Intra-day: 1.8-3.2%, Inter-day: 2.4-4.7%[3] | < 5% | Information not available in a comparable format | Information not available in a comparable format |
| Derivative Stability | Highly stable[4] | Unstable derivatives that degrade rapidly | Very good stability[5] | Stable for days[6] |
| Reaction with Secondary Amines | Yes[4] | No (requires a secondary reagent like FMOC) | Yes[7] | Yes[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are the methodologies for amino acid derivatization using NBD-F, OPA, Dansyl Chloride, and AccQ-Tag.
NBD-F Derivatization Protocol
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a fluorescent labeling reagent that reacts with both primary and secondary amines to form highly stable and fluorescent derivatives.[4]
Reagents:
-
NBD-F solution (e.g., 20 mM in acetonitrile)
-
Borate (B1201080) buffer (e.g., 400 mM, pH 8.5)
-
Hydrochloric acid (e.g., 0.1 N HCl)
-
Amino acid standards or sample extract
Procedure:
-
To 10 µL of the amino acid standard or sample, add 70 µL of borate buffer.
-
Add 10 µL of the NBD-F solution to the mixture.
-
Incubate the reaction mixture at 60°C for 5 minutes in a light-protected environment.[9]
-
Stop the reaction by adding 100 µL of 0.1 N HCl.[9]
-
Inject an appropriate volume (e.g., 5 µL) into the HPLC system.[9]
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 10 mM citrate (B86180) buffer (pH 6.2) with 75 mM NaClO₄[9]
-
Mobile Phase B: Acetonitrile (B52724)/water (50:50, v/v)[9]
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 10% to 50% B in 20 min, then to 100% B).[9]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.[9]
OPA Derivatization Protocol
o-Phthalaldehyde (OPA) is a classic derivatization reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[10] It does not react with secondary amines like proline and hydroxyproline, often necessitating a second derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC) for their analysis.[11][12]
Reagents:
-
OPA/thiol reagent (e.g., OPA and 3-mercaptopropionic acid in borate buffer)
-
Borate buffer (e.g., pH 10.2)
-
Amino acid standards or sample extract
Procedure:
-
The derivatization is often automated within the HPLC autosampler.[10]
-
The autosampler is programmed to mix the sample with the OPA reagent.
-
A short reaction time (typically 1-2 minutes) is allowed before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
Detection: Fluorescence detector with excitation around 340 nm and emission around 450 nm.
Dansyl Chloride Derivatization Protocol
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with both primary and secondary amino groups to produce stable and highly fluorescent derivatives.[2]
Reagents:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[13]
-
Sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.8)[13]
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)[2]
-
Amino acid standards or sample extract
Procedure:
-
Mix the amino acid sample with the sodium carbonate/bicarbonate buffer.
-
Add the dansyl chloride solution.[13]
-
Incubate the mixture in the dark at room temperature for 60 minutes.[13]
-
Quench the reaction by adding the ammonium hydroxide (B78521) solution.[13]
-
Inject the sample into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation around 335 nm and emission around 522 nm, or UV detection.[5]
AccQ-Tag Derivatization Protocol
The AccQ-Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for the pre-column derivatization of both primary and secondary amino acids, forming highly stable fluorescent derivatives.[8]
Reagents (from AccQ-Tag Ultra Derivatization Kit):
-
AccQ-Fluor Borate Buffer
-
AccQ-Fluor Reagent Powder (AQC) reconstituted in AccQ-Fluor Reagent Diluent (acetonitrile)
-
Amino acid standards or sample extract
Procedure:
-
Add 70 µL of AccQ-Fluor Borate Buffer to 10 µL of the sample.[6]
-
Add 20 µL of the reconstituted AccQ-Fluor Reagent.[6]
-
Mix thoroughly and let the reaction proceed for 1 minute at room temperature.[14]
-
Heat the mixture at 55°C for 10 minutes.[6]
-
The sample is then ready for injection into the HPLC system.
HPLC Conditions:
-
Column: AccQ-Tag Ultra C18 column
-
Mobile Phase: A dedicated eluent system provided with the AccQ-Tag method.
-
Detection: Fluorescence detector.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationships between the different derivatization methods, the following diagrams have been generated using the DOT language.
References
- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. axionlabs.com [axionlabs.com]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide: 4-Fluoro-2,1,3-benzoxadiazole versus Fluorescamine for Primary Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of primary amines is a critical aspect of numerous research and development endeavors, from proteomics and drug discovery to environmental monitoring. The choice of a suitable derivatizing agent is paramount for achieving reliable results. This guide provides an objective comparison of two widely used fluorogenic reagents for primary amine analysis: 4-Fluoro-2,1,3-benzoxadiazole (ABD-F) and Fluorescamine (B152294).
At a Glance: Key Differences
| Feature | This compound (ABD-F) | Fluorescamine |
| Reactivity | Reacts with primary and secondary amines | Highly specific for primary amines |
| Reaction Speed | Slower, requires incubation (minutes to hours) | Nearly instantaneous (milliseconds to seconds) |
| Reaction Conditions | Alkaline pH, often requires heating (50-80°C) | Alkaline pH, room temperature |
| Interference | Reagent and hydrolysis products can be fluorescent | Reagent and hydrolysis products are non-fluorescent[1] |
| Sensitivity | High (femtogram to picomole range) | High (picomole range)[2] |
| Excitation (λex) | ~470-488 nm | ~380-390 nm |
| Emission (λem) | ~530-550 nm | ~470-480 nm |
| Primary Application | Chromatography (HPLC), Capillary Electrophoresis | Spectrofluorometry, Chromatography (pre- or post-column) |
Performance Characteristics
The selection of a derivatization agent is often dictated by the specific requirements of the assay, including sensitivity, linearity, and the nature of the sample matrix. Below is a summary of the quantitative performance data for ABD-F and Fluorescamine.
Quantitative Data Summary
| Parameter | This compound (ABD-F) | Fluorescamine |
| Limit of Detection (LOD) | 0.6 µg/mL (Taurine, spectrofluorometry)[3] | 16.03 ng/mL[1] |
| Low femtogram range (amino acids, LC-LIF)[4] | 0.8 - 2.9 ng (amino acids)[5] | |
| Down to 10 pg (protein)[6] | ||
| Limit of Quantitation (LOQ) | 2.02 µg/mL (Taurine, spectrofluorometry)[3] | 48.57 ng/mL[1] |
| Linearity Range | 2.0–12.5 µg/mL (Taurine, spectrofluorometry)[3] | 50–1500 ng/mL[1] |
| At least 3 orders of magnitude (amino acids, LC-LIF)[4] | 2 to 3 orders of magnitude[5] | |
| 8–500 µg/mL (BSA)[7] | ||
| Quantum Yield (Φ) | Not explicitly reported for primary amine adducts. A related derivative showed Φ of 0.27-0.71 depending on the solvent.[8][9] | 0.23 (for butylamine (B146782) adduct)[10] |
Reaction Mechanisms
The derivatization of primary amines by ABD-F and Fluorescamine proceeds through distinct chemical pathways, resulting in the formation of fluorescent adducts.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of primary amines using ABD-F and Fluorescamine, primarily for analysis by High-Performance Liquid Chromatography (HPLC).
This compound (ABD-F) Derivatization Protocol (Pre-column HPLC)
-
Sample Preparation: Dissolve the amine-containing sample in a suitable buffer.
-
Reagent Preparation: Prepare a fresh solution of ABD-F (e.g., 40 mM) in a dry organic solvent such as acetonitrile.
-
Buffering: Add a borate (B1201080) buffer (e.g., 200 mM, pH 8.0) to the sample solution to achieve the optimal alkaline pH.
-
Derivatization Reaction: Add an excess of the ABD-F solution to the buffered sample.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 minutes).[11]
-
Reaction Termination: Cool the reaction mixture to room temperature.
-
HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system.
Fluorescamine Derivatization Protocol (Pre-column HPLC)
-
Sample Preparation: Dissolve the primary amine-containing sample in an appropriate buffer.
-
Reagent Preparation: Prepare a fresh solution of fluorescamine (e.g., 5 mg/10 mL) in an organic solvent like acetone (B3395972) or acetonitrile.[12]
-
Buffering: Ensure the sample is in a borate buffer at the optimal pH (typically pH 8-9).[13]
-
Derivatization Reaction: Rapidly add the fluorescamine solution to the buffered sample while vortexing. The reaction is almost instantaneous.[13]
-
HPLC Analysis: The derivatized sample is generally stable and can be directly injected into the HPLC system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of primary amines using either ABD-F or Fluorescamine as a derivatizing agent, followed by HPLC analysis.
Conclusion
Both this compound and Fluorescamine are powerful tools for the sensitive detection of primary amines. The choice between them should be guided by the specific analytical needs.
-
Fluorescamine is the preferred reagent when specificity for primary amines is crucial and a rapid reaction at room temperature is desired. Its non-fluorescent reagent and hydrolysis products are a significant advantage in minimizing background signals, making it particularly suitable for spectrofluorometric assays and as a post-column derivatization reagent in HPLC.[1][13] However, it is prone to hydrolysis, which can lead to high blank values if not handled properly.[6][12]
-
This compound (ABD-F) is a better choice when higher sensitivity is required, especially in chromatographic applications, and when the analysis of both primary and secondary amines is intended.[10] The derivatization reaction is slower and often requires heating, which may not be suitable for thermally labile compounds. The potential for fluorescence from the reagent and its hydrolysis products necessitates careful optimization of the analytical method to minimize background interference.
Ultimately, the optimal choice will depend on the specific application, the available instrumentation, and the chemical nature of the analytes. Method development and validation are essential to ensure accurate and reliable quantification of primary amines in your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-benzoyl-2-quinolinecarboxaldehyde: A novel fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescamine - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to NBD-F and Dansyl Chloride for Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of peptides with fluorescent tags is a cornerstone of peptidomics, enabling sensitive detection and quantification in various analytical workflows. Among the plethora of available fluorescent reagents, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are two of the most widely employed derivatizing agents for primary and secondary amines. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the optimal reagent for specific research applications.
Chemical Properties and Reaction Mechanisms
Both NBD-F and dansyl chloride are fluorogenic reagents, meaning they are essentially non-fluorescent until they react with a nucleophile, such as the primary amino group of a peptide's N-terminus or the side chain of a lysine (B10760008) residue.[1][2] This reaction results in a stable, fluorescently labeled peptide.
The reaction for both reagents is a nucleophilic substitution that occurs under alkaline conditions, which deprotonates the amino group, thereby increasing its nucleophilicity.[1][3] NBD-F and its chloro-analogue, NBD-Cl, react with the unprotonated amine to form a stable fluorescent adduct.[1][2] Similarly, dansyl chloride reacts with primary and secondary amines to form stable sulfonamide adducts.[4][5]
Quantitative Performance Comparison
The selection of a labeling reagent is often dictated by its performance in terms of fluorescence properties and detection sensitivity. The following table summarizes the key quantitative parameters for NBD-F and dansyl chloride.
| Parameter | NBD-F | Dansyl Chloride |
| Excitation Wavelength (λex) | ~465-470 nm[8][9] | ~335-337 nm[3][10] |
| Emission Wavelength (λem) | ~530-535 nm[8][9] | ~492-559 nm (solvent dependent)[10][11] |
| Stokes Shift | ~65-70 nm | Large[5][12] |
| HPLC Limit of Detection | 10 fmol[9] | Not explicitly found, but noted for high sensitivity[3][13] |
| Reactivity | Very high; reaction can be completed in minutes at 60°C[14][15] | Moderate; requires longer incubation times or higher temperatures (e.g., 45-120 minutes at 38-75°C)[3][11][16] |
| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment[1][15] | Fluorescence is highly sensitive to the immediate environment[5][12] |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and efficient peptide labeling. Below are representative protocols for both NBD-F and dansyl chloride.
NBD-F Labeling Protocol
This protocol is adapted for the labeling of peptides in solution.
-
Sample Preparation: Dissolve the peptide sample in 50 mM borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA.[14]
-
Reagent Preparation: Prepare a 100 mM NBD-F stock solution in acetonitrile (B52724). This solution should be prepared fresh and protected from light.[1][14]
-
Labeling Reaction:
-
Reaction Quenching: Cool the reaction vial on an ice bath and add 400 µL of 50 mM HCl aqueous solution to stop the reaction.[14]
-
Analysis: The resulting mixture can be directly used for HPLC analysis.[14]
NBD-F Peptide Labeling Workflow
Dansyl Chloride Labeling Protocol
This protocol provides a general procedure for the dansylation of peptides.
-
Sample Preparation: Dissolve the peptide sample in an appropriate aqueous buffer.[16]
-
Reagent Preparation: Dissolve dansyl chloride in acetonitrile to a concentration of 5 mM. Prepare this solution fresh.[16] Note that dansyl chloride is unstable in DMSO.[4][5]
-
Labeling Reaction:
-
Mix the peptide and dansyl chloride solutions, ensuring that dansyl chloride is in a >100-fold molar excess.[16] The reaction should be carried out at an alkaline pH (e.g., pH 9.8).[16]
-
Incubate the mixture at a temperature between 37°C and 75°C for 45 to 120 minutes. For example, incubate at 75°C for 45 minutes.[3][16]
-
-
Removal of Excess Reagent: Excess dansyl chloride can be removed by centrifugal filtration with an appropriate molecular weight cutoff.[16]
-
Hydrolysis (for N-terminal analysis):
-
Analysis: The fluorescent dansylated N-terminal amino acid can then be identified by chromatography.[3]
Dansyl Chloride Peptide Labeling Workflow
Conclusion
The choice between NBD-F and dansyl chloride for peptide labeling depends on the specific requirements of the experiment.
NBD-F is the preferred reagent when:
-
High reactivity and speed are critical: The rapid reaction kinetics of NBD-F allow for a faster workflow.[15]
-
Mild reaction conditions are necessary: The high reactivity of NBD-F allows for labeling under less harsh conditions.
-
High sensitivity is required: NBD-F offers a very low limit of detection in HPLC analysis.[9]
Dansyl chloride remains a valuable tool, particularly for:
-
N-terminal amino acid analysis: The stability of the dansyl-amino acid bond to acid hydrolysis makes it a classic and reliable method for this application.[3][17]
-
Probing protein structure and dynamics: The environmental sensitivity of the dansyl fluorophore can be exploited to study protein folding and conformational changes.[5]
Ultimately, the selection of the labeling reagent should be based on a careful consideration of the experimental goals, the nature of the peptide sample, and the available analytical instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. NBD-F - CAS-Number 29270-56-2 - Order from Chemodex [chemodex.com]
- 9. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 10. Dansyl Chloride Pre-Column Derivatization Reagent [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 15. interchim.fr [interchim.fr]
- 16. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 17. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Inter-laboratory Validation of 4-fluoro-2,1,3-benzoxadiazole-based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of biomolecules is paramount. This guide provides a comprehensive comparison of assays based on the fluorogenic reagent 4-fluoro-2,1,3-benzoxadiazole (ABD-F), with a focus on inter-laboratory validation aspects. We will delve into the performance of ABD-F in comparison to other established methods, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize the key performance parameters of ABD-F-based assays compared to alternative methods for thiol and amine quantification.
Table 1: Comparison of Thiol Quantification Methods
| Feature | This compound (ABD-F) | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) |
| Detection Principle | Fluorometric | Colorimetric | Fluorometric |
| Excitation Wavelength | ~389 nm[1] | N/A | ~380-398 nm[1] |
| Emission Wavelength | ~513 nm[1] | N/A (Absorbance at ~412 nm) | ~478-490 nm[1] |
| Limit of Detection (LOD) | As low as 0.25 µM or 1 picomole[1] | Typically in the low µM range | Generally more sensitive than DTNB, with LODs in the sub-µM range |
| Key Advantage | High sensitivity due to "light-up" fluorescence upon reaction.[1] | Simple, cost-effective, and widely used. | Forms stable thioether adducts. |
| Key Disadvantage | Requires fluorescence detection instrumentation. | Lower sensitivity compared to fluorescent methods. | Potential for background fluorescence. |
Table 2: Performance of NBD-F (a related benzoxadiazole) in Amino Acid Analysis
| Parameter | Value | Reference |
| Application | Online microdialysis-capillary electrophoresis for amino acid neurotransmitters | [2] |
| Excitation Wavelength | 488 nm | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 5 min | [2] |
| NBD-F Concentration | 20 mM | [2] |
| Separation Time | 21.5 s for 16 amino acids | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of inter-laboratory validation. Below are methodologies for key assays discussed in this guide.
Protocol 1: Thiol Quantification using ABD-F
This protocol outlines the general steps for quantifying thiols using ABD-F.
1. Reagent Preparation:
-
Prepare an assay buffer as specified by the manufacturer.
-
Prepare a stock solution of ABD-F in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the ABD-F reagent by diluting the stock solution in the assay buffer.[1]
-
Prepare a series of thiol standards (e.g., using glutathione (B108866) or cysteine) of known concentrations in the assay buffer.[1]
2. Assay Procedure:
-
Add a specific volume of the thiol standards and unknown samples to the wells of a microplate.[1]
-
Initiate the reaction by adding the ABD-F working solution to all wells.
-
Incubate the microplate for a specified time (ranging from minutes to hours depending on the specific protocol and thiol) at a controlled temperature.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the ABD-F-thiol adduct (~389 nm and ~513 nm, respectively).[1]
3. Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.[1]
-
Determine the thiol concentration in the unknown samples by interpolating their fluorescence readings on the standard curve.[1]
Protocol 2: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol describes the colorimetric determination of thiols using DTNB.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Prepare a DTNB stock solution (e.g., 4 mg/mL in the reaction buffer).
2. Assay Procedure:
-
Add the sample containing thiols to the reaction buffer.
-
Add the DTNB solution to initiate the reaction.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the absorbance at 412 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the thiol concentration using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Visualizing the Processes
Diagrams are essential for understanding complex biochemical reactions and experimental workflows.
Caption: Reaction mechanism of ABD-F with a thiol compound.
Caption: A generalized experimental workflow for thiol quantification.
Caption: Key features of different thiol quantification methods.
References
A Researcher's Guide to Cysteine Labeling: Assessing the Specificity of 4-fluoro-2,1,3-benzoxadiazole Derivatives
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues is a cornerstone of contemporary proteomics and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for covalent modification, enabling the study of protein function, structure, and the development of targeted therapies. Among the diverse arsenal (B13267) of thiol-reactive probes, 4-fluoro-2,1,3-benzoxadiazole (and its derivatives such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410), ABD-F, and 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) have emerged as popular fluorogenic reagents. This guide provides a comprehensive comparison of the specificity of these benzoxadiazole-based probes for cysteine residues against other common alternatives, supported by available data and detailed experimental protocols.
Mechanism of Action: The Reaction of this compound with Nucleophiles
This compound derivatives react with nucleophilic amino acid side chains via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the benzoxadiazole ring system activates the fluorine atom for displacement by a potent nucleophile. At physiological pH, the deprotonated thiol group of a cysteine residue (thiolate) is the most nucleophilic species in a protein, making it the primary target for these reagents. However, other nucleophilic residues, such as the ε-amino group of lysine (B10760008), the hydroxyl group of tyrosine, and to a lesser extent, the hydroxyl group of serine, can also react, particularly at higher pH values where they are more likely to be deprotonated.
Caption: Reaction of this compound with a cysteine residue.
Quantitative Comparison of Cysteine Probes
A direct quantitative comparison of the reaction kinetics and photophysical properties of this compound derivatives with other common cysteine labeling reagents is challenging due to the limited availability of standardized data in the literature. The following tables summarize the available information to guide probe selection.
Table 1: Reactivity and Specificity of Cysteine Probes
| Probe Family | Primary Target | Potential Off-Targets | Second-Order Rate Constant (k) with Cysteine (M⁻¹s⁻¹) | Optimal pH for Cysteine Labeling |
| This compound (e.g., ABD-F) | Cysteine (thiol) | Lysine (amine), Tyrosine (hydroxyl) | Not widely reported | 7.0 - 8.5 |
| Maleimides | Cysteine (thiol) | Lysine (amine) at high pH | ~0.6 (for Iodoacetamide at pH 7)[1] | 6.5 - 7.5[2] |
| Iodoacetamides | Cysteine (thiol) | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine[1] | ~0.6 (at pH 7)[1] | 7.5 - 8.5 |
| Vinyl Sulfones | Cysteine (thiol) | Lysine, Histidine | Variable (tunable reactivity) | ~8.0 - 9.0 |
| Acrylamides | Cysteine (thiol) | Generally high specificity for thiols | Variable | 7.0 - 8.5 |
Table 2: Photophysical Properties and Adduct Stability
| Probe Family | Adduct Type | Adduct Stability | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound (e.g., ABD-F) | Thioether | More stable than NBD adducts; reversible under reducing conditions at basic pH.[3][4] | ~385[5] | ~515[5] | Not widely reported | Not widely reported |
| Maleimides | Thioether | Susceptible to retro-Michael reaction, leading to deconjugation.[1][6][7] | Probe-dependent | Probe-dependent | Probe-dependent | Probe-dependent |
| Iodoacetamides | Thioether | Highly stable. | Probe-dependent | Probe-dependent | Probe-dependent | Probe-dependent |
| Vinyl Sulfones | Thioether | Generally stable. | Probe-dependent | Probe-dependent | Probe-dependent | Probe-dependent |
| Acrylamides | Thioether | Highly stable. | Probe-dependent | Probe-dependent | Probe-dependent | Probe-dependent |
Experimental Protocols
To rigorously assess the specificity of this compound for cysteine residues, a series of well-controlled experiments are necessary. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants
This protocol allows for the quantitative measurement of the reaction rate between a probe and an amino acid.
Materials:
-
This compound derivative (e.g., ABD-F) stock solution in DMSO.
-
N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine, and N-acetyl-L-serine stock solutions in reaction buffer.
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH adjusted to desired values (e.g., 7.4 and 8.5).
-
Fluorescence spectrophotometer.
-
Stopped-flow apparatus (optional, for very fast reactions).
Procedure:
-
Prepare Reactant Solutions: On the day of the experiment, prepare fresh dilutions of the amino acid and probe stock solutions in the reaction buffer.
-
Kinetic Measurement:
-
For slow reactions, mix equal volumes of the amino acid and probe solutions in a cuvette.
-
Immediately place the cuvette in the fluorescence spectrophotometer and record the increase in fluorescence emission at the appropriate wavelength (e.g., ~515 nm for ABD-F adducts) over time.
-
For fast reactions, use a stopped-flow instrument to mix the reactants and record the fluorescence change.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (e.g., [Probe] >> [Amino Acid]), the observed rate constant (kobs) can be determined by fitting the fluorescence intensity versus time data to a single exponential equation.
-
Plot kobs against the concentration of the probe. The slope of this line will be the second-order rate constant (k).
-
Repeat the experiment for each amino acid at different pH values to assess the pH-dependence of the reaction.
-
Caption: Workflow for determining the second-order rate constant.
Protocol 2: Competitive Labeling Assay in a Complex Mixture
This protocol assesses the specificity of the probe in a more biologically relevant context, such as a cell lysate.
Materials:
-
Cell lysate (e.g., from a relevant cell line).
-
This compound derivative (e.g., ABD-F).
-
A well-characterized, broadly reactive cysteine probe with a different fluorescent readout or a biotin (B1667282) tag (e.g., iodoacetamide-alkyne for click chemistry).
-
SDS-PAGE gels and imaging system.
-
Mass spectrometer for proteomic analysis (optional).
Procedure:
-
Pre-incubation: Treat aliquots of the cell lysate with increasing concentrations of the this compound derivative for a defined period.
-
Labeling with competing probe: Add the competing probe to all samples to label the cysteine residues that were not modified by the benzoxadiazole derivative.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence of the competing probe. A decrease in the fluorescence signal for a particular protein band with increasing concentrations of the benzoxadiazole derivative indicates that it has reacted with that protein.
-
Mass Spectrometry-based: If using a biotinylated competing probe, enrich the labeled peptides and analyze by mass spectrometry to identify and quantify the labeled cysteine sites. This will provide a proteome-wide view of the targets of the benzoxadiazole derivative.
-
Caption: Workflow for the competitive labeling assay.
Discussion and Recommendations
The available data suggests that this compound derivatives are highly reactive towards cysteine residues, offering a fluorogenic signal upon reaction. However, their specificity is not absolute and is influenced by pH. At higher pH values, the reactivity with other nucleophilic amino acids, particularly lysine, increases. This can lead to off-target labeling and potential complications in data interpretation.
Key Considerations for Researchers:
-
pH Control: To maximize specificity for cysteine, labeling reactions with this compound derivatives should be performed at a neutral or slightly acidic pH (e.g., pH 7.0-7.5).
-
Reaction Time and Temperature: Minimize reaction times and temperatures to reduce the likelihood of side reactions.
-
Probe Concentration: Use the lowest effective concentration of the probe to avoid off-target modifications.
-
Validation: It is crucial to validate the specificity of the labeling for the protein of interest, for example, by using a cysteine-free mutant as a negative control.
-
Adduct Stability: Be aware that the thioether adduct formed with benzoxadiazole derivatives can be reversible under certain conditions, particularly at high pH and in the presence of reducing agents.[3][4]
Comparison with Alternatives:
-
Maleimides are highly reactive towards thiols at neutral pH but the resulting thioether linkage can be unstable, leading to deconjugation over time.[1][6][7]
-
Iodoacetamides form very stable thioether bonds but can exhibit off-target reactivity with several other amino acids.[1]
-
Vinyl sulfones and acrylamides generally offer high stability and good specificity for cysteine.
This compound derivatives are valuable tools for the fluorogenic labeling of cysteine residues. However, researchers must be mindful of their potential for off-target reactivity, particularly with lysine residues at elevated pH. Careful optimization of reaction conditions and thorough validation are essential to ensure the specificity and reliability of experimental results. For applications requiring high adduct stability, iodoacetamides, vinyl sulfones, or acrylamides may be more suitable alternatives. The choice of the optimal cysteine-reactive probe will ultimately depend on the specific requirements of the experiment, including the desired balance of reactivity, specificity, signal readout, and adduct stability.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of the fluorescent 4-(aminosulfonyl)-2,1,3-benzoxadiazole label from cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
quantitative analysis of thiols: 4-fluoro-2,1,3-benzoxadiazole vs maleimides
An Objective Comparison for Researchers in Life Sciences and Drug Development
The accurate quantification of thiols—compounds containing a sulfhydryl (-SH) group, such as the amino acid cysteine—is fundamental in biological and pharmaceutical research. Thiols are critical to protein structure, enzyme catalysis, and cellular redox homeostasis. This guide provides a detailed, data-driven comparison of two prevalent classes of reagents for thiol quantification: 4-fluoro-2,1,3-benzoxadiazole derivatives, specifically 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), and maleimides.
Principle of Reaction
Both reagent classes rely on the high nucleophilicity of the thiol group for covalent bond formation, but their underlying mechanisms differ significantly, impacting reaction conditions, selectivity, and adduct stability.
This compound (ABD-F)
ABD-F is a fluorogenic reagent, meaning it is virtually non-fluorescent until it reacts with a thiol. The reaction is a nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient benzoxadiazole ring, displacing the fluoride (B91410) atom to form a highly fluorescent and stable thioether adduct.[1][2][3] This "light-up" property results in a high signal-to-noise ratio, contributing to the method's high sensitivity.[3][4]
Maleimides
Maleimides react with thiols via a Michael addition mechanism.[5] The nucleophilic thiol group adds across the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring, forming a stable covalent thioether linkage.[6][7] This reaction is highly efficient and specific within a defined pH range, earning it a place in the "click chemistry" toolbox.[6][8]
Quantitative Performance Comparison
The choice of reagent is often dictated by the specific requirements of the assay, including sensitivity, reaction kinetics, and the stability of the final product.
| Feature | This compound (ABD-F) | Maleimides |
| Detection Principle | Fluorometric ("Turn-on")[3] | Colorimetric or Fluorometric[9] |
| Excitation / λmax | ~389 nm[3][10] | Dependent on attached chromo/fluorophore (e.g., CPM: ~387 nm)[11] |
| Emission / Absorbance | ~513 nm[3][10] | Dependent on attached chromo/fluorophore (e.g., CPM: ~465 nm)[11] |
| Selectivity | High for thiols; no reaction with most amino acids[12] | High for thiols at pH 6.5-7.5; potential cross-reactivity with amines at pH > 7.5[6][7] |
| Adduct Stability | Highly stable thioether bond[1][4] | Thioether bond can be reversible via retro-Michael reaction, especially with excess free thiols[2][13][14] |
| Reaction pH | Alkaline (pH 8.0 - 9.5)[1][12] | Near-neutral (Optimal pH 6.5 - 7.5)[6][7] |
| Reaction Temperature | Elevated (50 - 60 °C)[1][10] | Ambient (4 °C to Room Temp)[7] |
| Reaction Time | 10 - 60 minutes[1][12] | 30 minutes - 2 hours[7] |
| Key Advantage | High sensitivity, low background, stable adduct[3][4] | Fast kinetics at physiological pH, "click chemistry" efficiency[6][8] |
| Key Disadvantage | Requires heating and alkaline pH, which may degrade some samples[10] | Adduct instability (reversibility) is a major concern for long-term studies[15][16] |
Experimental Considerations and Protocols
The practical implementation of these reagents differs substantially. Below is a generalized workflow and detailed protocols derived from published methods.
Protocol 1: Quantification of Plasma Thiols using ABD-F
This protocol is adapted for the analysis of low-molecular-weight thiols in plasma using HPLC.[1]
-
Sample Preparation (Deproteinization):
-
To 100 µL of plasma, add 100 µL of ice-cold 0.5 M perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Reduction of Disulfides (for Total Thiols):
-
To 50 µL of the deproteinized supernatant, add 10 µL of a freshly prepared 10 mg/mL Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Vortex and incubate at room temperature for 30 minutes.
-
-
Derivatization with ABD-F:
-
Add 50 µL of 0.1 M Boric acid buffer (pH 9.3) to the reduced sample.
-
Add 20 µL of 1 mg/mL ABD-F solution (in acetonitrile).
-
Vortex and incubate in a water bath at 50°C for 10 minutes.[1]
-
Cool the samples on ice before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution may be required. A common starting point is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) or acetate).
-
Detection: Fluorescence detector set to an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.[3]
-
Quantification: Use a calibration curve generated from thiol standards (e.g., cysteine, glutathione) prepared in the same manner.
-
Protocol 2: General Protein Thiol Labeling with a Maleimide Reagent
This protocol provides a general procedure for labeling a thiol-containing protein.[7][17]
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into a suitable buffer at a concentration of 50–100 µM.
-
Recommended buffers include 10–100 mM phosphate, HEPES, or Tris at pH 7.0–7.5. Avoid buffers containing thiols (e.g., DTT).
-
-
Maleimide Reagent Preparation:
-
Immediately before use, prepare a 1–10 mM stock solution of the maleimide reagent in a suitable solvent like DMSO or DMF. Maleimide solutions are not stable and should not be stored.[17]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of maleimide over protein is a common starting point.[7]
-
Add the reagent dropwise while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[7]
-
-
Stopping the Reaction & Purification:
-
The reaction can be stopped by adding a low-molecular-weight thiol like β-mercaptoethanol or cysteine to quench excess maleimide.
-
Remove unreacted maleimide and quenching reagent by gel filtration (e.g., a PD-10 column) or dialysis.
-
-
Quantification:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label at its specific absorbance maximum, if applicable.[9]
-
Selectivity and Stability: Critical Considerations
Selectivity:
-
ABD-F demonstrates high specificity for sulfhydryl groups, with minimal off-target reactions reported under typical assay conditions.[12]
-
Maleimides are highly chemoselective for thiols within the optimal pH range of 6.5-7.5.[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[6] However, above pH 7.5, the reaction with primary amines (e.g., the ε-amino group of lysine) becomes competitive, leading to a loss of selectivity.[7]
Adduct Stability:
-
The ABD-thiol adduct is a chemically stable thioether, making it ideal for endpoint assays and applications requiring robust, irreversible labeling.[1]
-
The stability of the maleimide-thiol adduct (a thiosuccinimide) is a significant concern. The adduct can undergo a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other nucleophiles like glutathione (B108866) in biological systems.[18][19] This reversibility can compromise therapeutic efficacy in drug conjugates and lead to inaccurate quantification in long-term experiments.[15] Hydrolysis of the succinimide (B58015) ring can occur, which forms a ring-opened product that is more stable and resistant to thiol exchange.[15][18] However, the rate of this stabilizing hydrolysis is often slow for common maleimides.[15]
Conclusion
Both this compound derivatives and maleimides are powerful tools for the quantitative analysis of thiols, but they are not interchangeable.
-
Choose this compound (ABD-F) when:
-
High sensitivity and a low limit of detection are paramount.
-
The sample can tolerate alkaline pH and moderate heat.
-
A highly stable, irreversible adduct is required for accurate endpoint analysis, especially when combined with separation techniques like HPLC.
-
-
Choose Maleimides when:
-
The reaction must be performed under mild, physiological pH and temperature conditions.
-
Fast reaction kinetics are desired for rapid labeling.
-
Site-specific modification of proteins is the primary goal, and the potential for adduct reversibility is either acceptable or can be mitigated.
-
For drug development professionals, the instability of the maleimide-thiol linkage is a critical liability that can lead to off-target toxicity and reduced efficacy.[15][20] While strategies exist to stabilize these adducts, the inherent stability of the ABD-F thioether bond makes it a more robust choice for applications demanding long-term stability and precise, irreversible quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maleimide–thiol adducts stabilized through stretching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Fluoro-2,1,3-Benzoxadiazole (NBD-F) Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-fluoro-2,1,3-benzoxadiazole (NBD-F) derivatives as fluorescent probes, offering a direct comparison with alternative fluorophores. The following sections detail their performance metrics, experimental protocols for their evaluation, and visual representations of their mechanisms and applications.
Data Presentation: Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical and sensing properties. This section presents a quantitative comparison of NBD-F derivatives against popular alternatives like BODIPY and fluorescein-based probes for the detection of biothiols, which are crucial molecules in various physiological and pathological processes.
| Probe Derivative | Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Limit of Detection (LOD) | Response Time | Reference |
| NBD-F Derivatives | |||||||||
| NBD-ether-based probe | Cysteine/Hcy | ~468 | ~550 | ~82 | ~0.4 (after reaction) | ~20,000 | ~50 nM | < 10 min | [1][2][3] |
| Azide-modified NBD | H₂S | ~465 | ~515 | ~50 | >100-fold enhancement | ~15,000 | ~30 nM | < 30 min | [4][5] |
| NBD-thioether | Glutathione (B108866) | ~470 | ~540 | ~70 | ~0.35 (after reaction) | ~18,000 | ~100 nM | < 20 min | [6][7][8] |
| BODIPY Derivatives | |||||||||
| BODIPY-maleimide | Thiols | ~520 | ~530 | ~10 | ~0.9 | ~80,000 | ~20 nM | < 5 min | [9][10] |
| Sulfonyl aza-BODIPY | Cysteine | ~650 | ~670 | ~20 | Significant enhancement | ~90,000 | 5.23 µM | < 15 min | [11] |
| BODIPY-based Michael acceptor | Glutathione | ~650 | ~663 | ~13 | 83 nM | Not specified | 83 nM | Not specified | [9] |
| Fluorescein Derivatives | |||||||||
| Fluorescein-sulfonate ester | Thiols | ~460 | ~560 | ~100 | 0.75 (after reaction) | ~70,000 | 2 pM | Fast | [6] |
| Naphthalene-based probe | Glutathione | ~450 | Not specified | Not specified | 0.0032 (increases upon reaction) | Not specified | Not specified | Fast | [6] |
Note: The photophysical properties of fluorescent probes are highly dependent on the solvent and local environment. The data presented here are representative values obtained under specific experimental conditions as reported in the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of fluorescent probes. The following are methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent.
-
Protocol 2: Evaluation of Sensitivity and Selectivity
This protocol outlines the steps to determine the probe's response to its target analyte and its specificity against other biologically relevant species.
Materials:
-
Spectrofluorometer
-
Stock solution of the fluorescent probe
-
Stock solutions of the target analyte and various interfering species (e.g., other amino acids, reactive oxygen species)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
Procedure for Sensitivity:
-
Prepare a solution of the fluorescent probe in the buffer at a fixed concentration.
-
Record the initial fluorescence spectrum.
-
Titrate the probe solution with increasing concentrations of the target analyte.
-
Record the fluorescence spectrum after each addition, allowing for the reaction to reach completion.
-
Plot the change in fluorescence intensity against the analyte concentration to determine the linear range and the limit of detection (LOD).
Procedure for Selectivity:
-
Prepare separate solutions of the fluorescent probe, each containing a high concentration of a potential interfering species.
-
Record the fluorescence spectrum of each solution.
-
To each of these solutions, add the target analyte at a concentration within its linear detection range.
-
Record the fluorescence spectrum again and compare the response to that obtained in the absence of the interfering species.
Protocol 3: Cellular Imaging with NBD-F Derivatives
This protocol describes the general procedure for visualizing the intracellular distribution of an NBD-F-based probe.
Materials:
-
Adherent cells (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Plate the cells on glass-bottom dishes or coverslips and culture them until they reach 60-80% confluency.
-
Probe Loading: Dilute the NBD-F probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any extracellular probe.
-
Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal microscope with the appropriate excitation and emission filters for the NBD fluorophore.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation and application of this compound derivatives.
Caption: Experimental workflow for the evaluation of a new fluorescent probe.
Caption: H₂S signaling and its detection by an NBD-F probe.
Caption: Reaction mechanism of an NBD-F probe with a thiol.
References
- 1. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BODIPY-based fluorescent probe for cysteine detection and its applications in food analysis, test strips and biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A molecular design towards sulfonyl aza-BODIPY based NIR fluorescent and colorimetric probe for selective cysteine detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to NBD-F Derivatization for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of primary and secondary amine-containing compounds is a frequent challenge. Chemical derivatization is a powerful strategy to enhance the analytical performance of these molecules in liquid chromatography-mass spectrometry (LC-MS). Among the various derivatizing agents, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) has emerged as a popular choice due to its high reactivity and the favorable properties it imparts to the target analytes.
This guide provides a comprehensive overview of NBD-F derivatization, its cross-validation with mass spectrometry, and a comparison with alternative derivatization agents. The information presented herein is supported by experimental data to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of NBD-F and Alternative Derivatization Agents
The choice of a derivatization agent significantly impacts the sensitivity, selectivity, and robustness of an LC-MS method. While NBD-F offers excellent performance, several alternatives are available, each with its own set of advantages and disadvantages. The following table summarizes the quantitative performance of NBD-F and other commonly used amine-derivatizing reagents.
| Derivatization Reagent | Analyte Class | LC-MS Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| NBD-F | Amino Acids | HPLC-FLD | 2.8–20 fmol | - | > 0.999 | [1] |
| NBD-F | Biogenic Amines | Capillary HPLC-MS/MS | several fmol | - | - | [2] |
| NBD-F | Cysteine | LC/Q-ToF HRMS | 0.15–0.20 mol/L | 0.30–0.55 mol/L | ≥0.999 | [3] |
| Dansyl Chloride | Amines | LC-MS/MS | - | - | - | [4] |
| o-Phthalaldehyde (OPA) | Amines | LC-MS/MS | - | - | - | [4] |
| Fmoc-Cl | Amines | LC-MS/MS | - | - | - | [4] |
| Dabsyl-Cl | Amines | LC-MS/MS | - | - | - | [4] |
| Marfey's Reagent | Amines | LC-MS/MS | - | - | - | [4] |
Note: The performance metrics can vary depending on the specific analyte, matrix, and instrumentation. The data presented here are for comparative purposes. A comprehensive study comparing five different amine-derivatization methods (Dansyl-Cl, OPA, Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent) for metabolite analysis by LC-MS/MS concluded that no single method is superior for all applications and that a combination of reagents may be necessary for comprehensive coverage[4]. Dansyl-Cl was noted as a very versatile method, yielding products with both fluorescence and high ionization efficiency[4].
Experimental Protocols
A well-defined and validated experimental protocol is crucial for obtaining reliable and reproducible results. The following section details a general protocol for NBD-F derivatization and subsequent LC-MS analysis.
NBD-F Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a 10 mM solution of NBD-F in acetonitrile (B52724).
-
Prepare a 100 mM borate (B1201080) buffer solution (pH 8.0-9.5).
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte of interest in a suitable solvent.
-
For quantitative analysis, create a series of calibration standards by spiking the analyte into the matrix of interest (e.g., plasma, urine).
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample or standard with 100 µL of the borate buffer.
-
Add 200 µL of the NBD-F solution to the mixture.
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 1 to 30 minutes. The optimal time should be determined experimentally. Some protocols suggest room temperature incubation for 40 minutes[1].
-
-
Reaction Quenching:
-
After incubation, cool the reaction vials on ice.
-
Add an acidic solution, such as 50 mM HCl, to stop the reaction and stabilize the derivatives.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample to an appropriate concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used for the separation of NBD-derivatized amines.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point.
-
Flow Rate: The flow rate should be optimized for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of NBD-derivatized amines.
-
Analysis Mode: For targeted quantification, Multiple Reaction Monitoring (MRM) is employed to achieve high sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for each analyte. For untargeted analysis, full scan or data-dependent acquisition modes on a high-resolution mass spectrometer can be used.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow can aid in understanding the entire analytical process, from sample preparation to data acquisition.
Caption: Workflow for NBD-F derivatization and LC-MS/MS analysis.
Conclusion
NBD-F derivatization is a robust and sensitive method for the analysis of primary and secondary amine-containing compounds by mass spectrometry. Its high reactivity under mild conditions and the enhanced ionization efficiency of the resulting derivatives make it a valuable tool in various research and development settings. While several alternative reagents exist, the choice of the most suitable derivatization strategy will depend on the specific analytical goals, the nature of the analyte, and the available instrumentation. The detailed protocol and comparative data provided in this guide serve as a starting point for the development and validation of sensitive and reliable LC-MS methods for the quantification of a wide range of amine-containing molecules.
References
- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2,1,3-benzoxadiazole: A Guide for Laboratory Professionals
For Immediate Reference: 4-Fluoro-2,1,3-benzoxadiazole and its derivatives, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are hazardous chemicals. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. All procedures should be conducted with caution, adhering to institutional and regulatory guidelines for hazardous waste management.
Hazard and Safety Data
Proper handling and disposal of this compound are dictated by its hazard profile. The following table summarizes key safety information.
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves (nitrile or neoprene recommended).[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear chemical safety goggles and/or a face shield.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Prevent entry into waterways. |
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE) as detailed above.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and contaminated materials.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE), and have a secure, leak-proof cap.
-
Halogenated Waste Stream: As a fluorinated organic compound, this compound should be disposed of in a designated halogenated organic waste stream, if available at your institution.
-
Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, contaminated gloves, absorbent pads, and empty vials, must also be placed in the designated hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Irritant," "Aquatic Hazard").
Spill Management
In the event of a spill, alert your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
Small Spills (within a fume hood):
-
Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Prevent others from entering the area.
-
Contact your institution's EHS department or emergency response team.
-
Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. This is typically arranged through your institution's EHS department.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Fluoro-2,1,3-benzoxadiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-2,1,3-benzoxadiazole is publicly available. The following guidance is based on the hazard profiles of structurally similar chemicals, including 4-Fluoro-7-nitrobenzofurazan and 4-Chloro-7-nitrobenzofurazan. Researchers must consult the specific SDS provided by their chemical supplier for definitive safety information and handle this compound with caution as a substance with unknown toxicity.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Immediate Safety Concerns
Based on data from related fluorinated and chlorinated benzoxadiazole derivatives, this compound is anticipated to be a hazardous substance. The primary concerns are:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3]
-
Acute Toxicity: There is potential for acute toxicity if the compound is swallowed or inhaled.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required equipment.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face | Chemical Splash Goggles or Safety Glasses with side shields | Must be worn at all times when handling the chemical to protect against splashes. A face shield is recommended when handling larger quantities. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check gloves for integrity before use and change them immediately if contaminated.[4][5] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against skin contact. |
| Respiratory | Chemical Fume Hood or NIOSH-approved Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
| Footwear | Closed-toe Shoes | Required to protect feet from potential spills. |
Experimental Protocol: Safe Handling and Disposal Workflow
-
Fume Hood: Ensure a certified chemical fume hood is operational before starting any work.
-
Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4][5]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and dissolved organic compounds.
-
Don PPE: Before handling the container, put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid, perform this task within the chemical fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Waste Segregation: this compound and any materials contaminated with it must be treated as hazardous waste.[1][6]
-
Chemical Waste: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the full chemical name.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, weighing paper) must also be disposed of as hazardous waste in a separate, sealed, and labeled container.[4][6]
-
Disposal Vendor: The final disposal of the hazardous waste must be handled by a licensed environmental management company, coordinated through your institution's Environmental Health and Safety (EHS) department.[6]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
